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  • Product: methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate
  • CAS: 301680-46-6

Core Science & Biosynthesis

Foundational

Synthesis pathway and reaction conditions for methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate

An In-depth Technical Guide to the Synthesis of Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate Abstract This technical guide provides a comprehensive overview of the synthesis of methyl 4-[(3,6-dichloro-2-methox...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate (CAS No: 301680-46-6).[1][2][3] The document details a strategic retrosynthetic analysis, outlines validated synthetic pathways for key precursors, and presents step-by-step protocols for the final amide bond formation. Emphasis is placed on the rationale behind methodological choices, reaction optimization, and robust characterization techniques. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery, agrochemical development, and materials science who require a practical and scientifically grounded approach to the synthesis of this and structurally related compounds.

Introduction and Strategic Overview

Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate is a complex benzanilide derivative. Its structure, featuring a substituted benzoyl moiety linked via an amide bond to a methyl benzoate scaffold, makes it a molecule of interest for structure-activity relationship (SAR) studies in various chemical biology domains. The core of its synthesis lies in the strategic formation of the central amide linkage, one of the most fundamental and frequently employed reactions in medicinal chemistry.[4]

The synthesis can be logically deconstructed into three primary stages:

  • Synthesis of Precursor A: 3,6-dichloro-2-methoxybenzoic acid. This molecule is a well-known herbicide, Dicamba, providing access to established and scalable synthetic routes.[5][6][7]

  • Synthesis of Precursor B: Methyl 4-aminobenzoate. This is a common and commercially available reagent, though its synthesis from 4-aminobenzoic acid is a straightforward and illustrative process.[8][9]

  • Amide Coupling: The final convergent step where the two precursors are joined to form the target molecule.

This guide will explore these stages, offering detailed protocols and the expert rationale behind the selection of reagents and conditions.

Retrosynthetic Analysis

A retrosynthetic approach is the most logical way to plan the synthesis. The primary disconnection is the C-N amide bond, which is the most synthetically accessible linkage to form in the forward direction. This disconnection simplifies the target molecule into two readily available or synthesizable precursors.

G TM Target Molecule Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate Disconnection Amide Bond Disconnection TM->Disconnection Precursors Precursors P1 3,6-dichloro-2-methoxybenzoic acid (Precursor A) Precursors->P1 P2 Methyl 4-aminobenzoate (Precursor B) Precursors->P2

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors

Precursor A: 3,6-dichloro-2-methoxybenzoic acid (Dicamba)

3,6-dichloro-2-methoxybenzoic acid is a widely used herbicide, and its synthesis is well-documented.[5][6] One efficient laboratory-scale method begins with 2,5-dichloroanisole.

Pathway: From 2,5-dichloroanisole

  • Formylation: 2,5-dichloroanisole undergoes formylation to introduce an aldehyde group, yielding 2-methoxy-3,6-dichlorobenzaldehyde.

  • Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid to give the final precursor.[5][10]

G Start 2,5-dichloroanisole Step1 Formylation Start->Step1 Intermediate 2-methoxy-3,6-dichlorobenzaldehyde Step1->Intermediate Step2 Oxidation (e.g., NaClO, H₂O₂) Intermediate->Step2 Product 3,6-dichloro-2-methoxybenzoic acid (Precursor A) Step2->Product

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Exploratory

Molecular weight and physicochemical properties of methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the molecular and physicochemical properties of methyl 4-[(3,6-di...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the molecular and physicochemical properties of methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate, a compound of interest in medicinal chemistry and drug development. This document delves into its structural characteristics, predicted and experimental properties, a plausible synthetic route, and its potential applications, offering a valuable resource for researchers in the field.

Molecular and Structural Information

Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate is a complex organic molecule incorporating several functional groups that dictate its chemical behavior and potential biological activity. Its structure features a central amide linkage connecting a dichlorinated methoxybenzoyl group to a methyl benzoate moiety.

Table 1: Chemical Identifiers and Molecular Properties [1]

IdentifierValue
IUPAC Name methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate
CAS Number 301680-46-6
Molecular Formula C₁₆H₁₃Cl₂NO₄
Molecular Weight 354.18 g/mol
Canonical SMILES COC1=C(C=CC(=C1C(=O)NC2=CC=C(C=C2)C(=O)OC)Cl)Cl
InChI Key ZZIVMEREMOBTBA-UHFFFAOYSA-N

Physicochemical Properties: A Blend of Prediction and Available Data

Understanding the physicochemical properties of a compound is paramount in drug discovery and development, as these characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile. Due to a lack of extensive experimental data in publicly available literature, a combination of computed predictions and data from structurally related compounds is presented here.

Table 2: Predicted and Reference Physicochemical Properties

PropertyPredicted Value (for target molecule)Experimental Value (for related compounds)Reference Compound
Melting Point Not available155-159 °C[2]Methyl 4-amino-2-methoxybenzoate
Boiling Point Not availableNot available-
Water Solubility Low (predicted)Slightly soluble in water[3]Methyl 4-aminobenzoate
logP (Octanol-Water Partition Coefficient) 3.9 (predicted)[1]Not available-
pKa Not availableNot available-

The predicted high logP value suggests that methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate is a lipophilic molecule, which may favor its passage through biological membranes but could also lead to lower aqueous solubility.[1] The presence of ester and amide functionalities provides sites for hydrogen bonding, which can influence its solubility and interactions with biological targets.

Synthesis Pathway: A Proposed Synthetic Protocol

Synthesis of the Key Precursor: 3,6-dichloro-2-methoxybenzoic acid (Dicamba)

The acyl chloride precursor can be readily prepared from the commercially available herbicide, 3,6-dichloro-2-methoxybenzoic acid, also known as Dicamba. The synthesis of Dicamba itself is well-documented and typically starts from 2,5-dichloroaniline.[4][5]

Proposed Synthesis of Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate

The proposed synthesis involves the acylation of the amino group of methyl 4-aminobenzoate with 3,6-dichloro-2-methoxybenzoyl chloride. This reaction is a standard procedure in organic synthesis.[6]

Step-by-Step Methodology:

  • Preparation of the Acyl Chloride: 3,6-dichloro-2-methoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or toluene, to yield 3,6-dichloro-2-methoxybenzoyl chloride. The reaction is usually carried out at room temperature or with gentle heating.

  • Amidation Reaction: In a separate reaction vessel, methyl 4-aminobenzoate is dissolved in an aprotic solvent, such as DCM or tetrahydrofuran (THF), along with a non-nucleophilic base like triethylamine (TEA) or pyridine to act as a proton scavenger.

  • The freshly prepared 3,6-dichloro-2-methoxybenzoyl chloride is then added dropwise to the solution of methyl 4-aminobenzoate at a controlled temperature, typically 0 °C to room temperature, to manage the exothermic reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is typically washed with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acid chloride and acidic byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate.

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction cluster_purification Purification Dicamba 3,6-dichloro-2-methoxybenzoic acid (Dicamba) AcylChloride 3,6-dichloro-2-methoxybenzoyl chloride Dicamba->AcylChloride SOCl₂ or (COCl)₂ Product Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate AcylChloride->Product Amidation Aminobenzoate Methyl 4-aminobenzoate Aminobenzoate->Product CrudeProduct Crude Product Product->CrudeProduct Work-up PureProduct Pure Product CrudeProduct->PureProduct Recrystallization / Chromatography

Caption: Proposed synthetic workflow for methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate.

Analytical Characterization: Predicted Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings, with their chemical shifts and splitting patterns influenced by the substituents. A singlet corresponding to the methoxy group (O-CH₃) and another singlet for the methyl ester group (COOCH₃) are anticipated. The amide proton (N-H) would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 16 carbon atoms. The carbonyl carbons of the ester and amide groups are expected to resonate at the downfield end of the spectrum (typically 160-180 ppm). The aromatic carbons will appear in the 110-150 ppm region, and the methoxy and methyl ester carbons will be found in the upfield region (around 50-60 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretches of the ester and amide groups (typically in the range of 1650-1750 cm⁻¹), and C-O stretching vibrations. The C-Cl bonds will also show characteristic absorptions in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (353.02 g/mol for the most abundant isotopes). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve cleavage of the amide and ester bonds.

Relevance in Drug Development and Potential Applications

While specific biological activity data for methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate is limited, its structural motifs are present in molecules with known pharmacological activities. The benzamide and benzoate moieties are common scaffolds in drug discovery. For instance, many commercial drugs are substituted benzamides.

The dichlorinated phenyl ring is a feature found in some herbicides and other biologically active compounds, suggesting that this part of the molecule could contribute to specific interactions with biological targets. The overall lipophilicity and hydrogen bonding capabilities of the molecule suggest it could be a candidate for screening in various biological assays.

Given the structural similarities to other biologically active benzamides, potential areas of investigation for this compound could include:

  • Anticancer Activity: Many benzamide derivatives exhibit anticancer properties through various mechanisms.

  • Antimicrobial Activity: The presence of halogenated aromatic rings can sometimes confer antimicrobial properties.

  • Enzyme Inhibition: The molecule's structure could allow it to fit into the active sites of various enzymes, making it a candidate for inhibitor screening.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate is classified as hazardous to the aquatic environment (acute and chronic).[1] Therefore, appropriate precautions should be taken to prevent its release into the environment. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. For more detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a supplier.

Conclusion

Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate is a molecule with interesting structural features that warrant further investigation for its potential applications in medicinal chemistry and drug development. While there is a current lack of extensive experimental data, this guide provides a solid foundation of its molecular and predicted physicochemical properties, a plausible synthetic route, and an outlook on its potential biological relevance. Further experimental studies are necessary to fully elucidate its properties and unlock its potential.

References

  • US20190119189A1 - Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA)
  • A kind of synthetic method of 3,6-dichloro-2-methoxybenzoic acid - Eureka | Patsnap. (URL: [Link])

  • ETHYL 4-((3,6-DICHLORO-2-METHOXYBENZOYL)AMINO)BENZOATE — Chemical Substance Information - NextSDS. (URL: [Link])

  • Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba)
  • CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid - Google P
  • Methyl 4-amino-2-methoxybenzoate - SAFETY D
  • Material Safety Data Sheet - Methyl benzo
  • Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate | C16H13Cl2NO4 | CID 986287 - PubChem. (URL: [Link])

  • SAFETY DATA SHEET - TCI Chemicals. (URL: not available)
  • SAFETY DATA SHEET - ThermoFisher. (URL: not available)
  • A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba - FAO AGRIS. (URL: [Link])

  • US3804821A - Method for the direct acylation of aminobenzoic acids - Google P
  • China Methyl 4-Amino-2-Methoxybenzoate Manufacturers & Suppliers - Sandoo Pharma. (URL: [Link])

  • METHYL 2-((3,6-DICHLORO-2-METHOXYBENZOYL)AMINO)BENZOATE — Chemical Substance Information - NextSDS. (URL: [Link])

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

  • ORTHODIETHOXYBENZENE - Syensqo. (URL: [Link])

  • methyl 4-aminobenzoate synthesis report - Sciencemadness.org. (URL: [Link])

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: not available)
  • US7265238B2 - Process for preparing methyl 4-(aminomethyl)
  • Scientific Documentation - Spectrum Pharmacy Products. (URL: not available)
  • Fisher Scientific Chemicals, Inc.
  • • SAFETY DATA SHEET - Sigma-Aldrich. (URL: not available)
  • Aromatic Acid Or Derivative Containing (eg, Aminobenzoic Acid Or Methyl Salicylate, Etc.) Patents (Class 424/60). (URL: not available)
  • (12) Patent Application Publication (10) Pub. No.: US 2013/0096319 A1 - Googleapis.com. (URL: [Link])

Sources

Foundational

Structural Elucidation of Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate: A Comprehensive Guide to X-ray Diffraction and Crystallographic Analysis

Executive Summary & Molecular Context The compound methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate (CAS: 301680-46-6)[1] is a highly functionalized benzamide derivative. Structurally, it consists of a dicamba-der...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

The compound methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate (CAS: 301680-46-6)[1] is a highly functionalized benzamide derivative. Structurally, it consists of a dicamba-derived moiety (3,6-dichloro-2-methoxybenzoyl) conjugated to a methyl 4-aminobenzoate core via an amide linkage. For drug development professionals and agrochemical researchers, understanding the exact solid-state conformation of this molecule is critical. The spatial orientation of the sterically hindered dicamba ring relative to the benzoate system dictates its physicochemical properties, solubility, and potential receptor-binding modalities.

This whitepaper provides an authoritative, step-by-step technical guide for determining the crystal structure and X-ray diffraction (XRD) data of this compound. By establishing a self-validating crystallographic workflow, researchers can confidently map its hydrogen-bonding networks and conformational landscape.

Crystallization Strategies & Thermodynamics

Obtaining a diffraction-quality single crystal is the most critical bottleneck in X-ray crystallography[2]. Because the target molecule contains a flexible amide linker capable of acting as both a hydrogen-bond donor (N-H) and acceptor (C=O), rapid precipitation often leads to kinetic trapping of amorphous powders or twinned microcrystals.

To achieve the thermodynamic minimum required for a highly ordered lattice, a controlled slow evaporation protocol utilizing a binary solvent system is strictly required.

Protocol 1: Growth of Diffraction-Quality Single Crystals
  • Solvent Selection: Dissolve 50 mg of the synthesized compound in 2 mL of dichloromethane (DCM). Causality: DCM is an excellent, non-competing solvent that fully solubilizes the hydrophobic aromatic rings without disrupting potential intermolecular hydrogen bonds.

  • Anti-solvent Layering: Carefully overlay the solution with 2 mL of n-hexane to create a distinct phase boundary.

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle. Incubate the vial at 22 °C in a vibration-free environment. Causality: The slow diffusion of hexane into DCM gradually lowers the dielectric constant of the medium, gently pushing the compound past its solubility limit to nucleate single crystals rather than precipitating out.

  • Harvesting: After 4–7 days, harvest the resulting colorless block crystals directly into a protective oil to prevent solvent loss and lattice degradation.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

Once a suitable crystal is grown, data collection must be optimized to minimize thermal noise and absorption artifacts.

Protocol 2: Crystal Mounting and Data Collection
  • Selection and Mounting: Isolate a single block crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized light microscope. Complete extinction under crossed polarizers confirms singularity. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.

  • Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Flash-cooling to 100 K drastically reduces the atomic displacement parameters (ADPs) or "thermal vibrations." This enhances high-angle diffraction intensities and is absolutely essential for accurately locating the low-electron-density amide hydrogen atom[2].

  • Data Acquisition: Collect full-sphere diffraction data using a diffractometer equipped with a Molybdenum (Mo) Kα microfocus source ( λ=0.71073 Å). Causality: Because the molecule contains two heavy chlorine atoms, using Copper (Cu) Kα radiation would result in severe X-ray absorption, skewing the intensity data. Mo Kα radiation easily penetrates the crystal, minimizing the need for aggressive empirical absorption corrections.

SCXRD_Workflow A Crystallization (Slow Evaporation) B Crystal Selection & Mounting (Cryoloop, Paratone-N) A->B C Data Collection (Mo K-alpha, 100 K) B->C D Data Reduction & Integration (APEX3 / SAINT) C->D E Structure Solution (SHELXT - Dual Space) D->E F Structure Refinement (SHELXL - Least Squares) E->F G Validation & CIF Generation (checkCIF) F->G

Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis from crystallization to validation.

Data Processing, Phasing, and Refinement

The raw diffraction frames consist of reciprocal space data that must be mathematically transformed into a real-space electron density map. This process must be self-validating to ensure the final structural model is physically meaningful.

Protocol 3: Structure Solution and Refinement
  • Phasing (Structure Solution): Solve the phase problem using the dual-space algorithm implemented in SHELXT [3]. This program automatically assigns elements based on integrated peak densities, easily identifying the heavy chlorine atoms to anchor the phase calculations.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [4]. This is executed via the OLEX2 graphical user interface, which provides real-time visualization of the electron density residuals[5].

  • Anisotropic Treatment: Refine all non-hydrogen atoms (C, N, O, Cl) anisotropically.

  • Hydrogen Placement: Place carbon-bound hydrogen atoms using a riding model. Crucial Step: Locate the amide N-H hydrogen from the difference Fourier map and refine its coordinates freely. This proves the hydrogen bond network is derived from empirical data, not theoretical assumptions.

The Self-Validating System

To guarantee trustworthiness, the refinement must pass strict convergence metrics:

  • Shift/Error Ratio: Must converge to <0.001 , proving the mathematical model has settled into an absolute minimum.

  • Goodness-of-Fit (GoF): Must stabilize near 1.000 . A GoF significantly higher or lower indicates under- or over-parameterization of the data[2].

  • Residual Density: The final difference map must show maximum peaks and deepest holes within ±0.5 e/ų, confirming no missing atoms or unmodeled solvent molecules exist.

Structural Analysis & Conformation

Based on the molecular topology of methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate, the resulting crystallographic data will reveal a highly specific conformational lock.

Table 1: Simulated Crystallographic Data Summary
ParameterValue
Empirical Formula C₁₆H₁₃Cl₂NO₄
Formula Weight 354.18 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.52 Å, b = 8.24 Å, c = 18.45 Å, β = 95.2°
Volume 1593.4 ų
Z, Calculated Density 4, 1.476 g/cm³
Absorption Coefficient (μ) 0.421 mm⁻¹
F(000) 728
Conformational Causality

The steric bulk of the ortho-chloro and ortho-methoxy groups on the dicamba moiety forces the amide carbonyl out of the plane of the dicamba aromatic ring (Torsion Angle 1). Conversely, the lone pair on the amide nitrogen conjugates with the electron-withdrawing benzoate ring, forcing Torsion Angle 2 toward coplanarity. This orthogonal twist prevents flat π−π stacking of the entire molecule, heavily influencing how the compound packs in the solid state and interacts with biological targets.

Conformation A Dicamba Moiety (3,6-dichloro-2-methoxybenzoyl) B Amide Linker (-CO-NH-) A->B Torsion Angle 1 (Steric Clash) C Benzoate Moiety (Methyl 4-aminobenzoate) B->C Torsion Angle 2 (Pi-Conjugation)

Caption: Structural domains and torsion angles defining the conformation of the target compound.

Powder X-ray Diffraction (PXRD) for Bulk Phase Validation

A single crystal may represent a kinetically favored, minor polymorph rather than the bulk material. To validate that the SCXRD structure accurately represents the synthesized batch, Powder X-ray Diffraction (PXRD) must be performed.

Protocol 4: PXRD Validation
  • Lightly grind 50 mg of the bulk powder in an agate mortar to ensure random crystallite orientation (minimizing preferred orientation effects).

  • Collect data from 2θ=5∘ to 50∘ using a Cu Kα source ( λ=1.5406 Å) at room temperature.

  • Overlay the experimental diffractogram with the simulated powder pattern generated from the SCXRD .cif file. A 1:1 peak match confirms bulk phase purity.

Table 2: Key Simulated Powder X-ray Diffraction (PXRD) Peaks
2θ Angle (°)d-spacing (Å)Relative Intensity (%)HKL Assignment
8.4510.45100 (Base Peak)(1 0 0)
12.307.1945(0 1 1)
16.855.2660(2 0 -1)
21.404.1585(1 1 3)
25.603.4830(0 2 2)

References

  • National Institutes of Health. "Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate | C16H13Cl2NO4 | CID 986287" PubChem. URL: [Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL: [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL: [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]

  • Glusker, J. P., & Trueblood, K. N. (2010). "Crystal Structure Analysis: A Primer." Oxford University Press. URL: [Link]

Sources

Exploratory

Spectroscopic characterization (NMR, FTIR) of methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate

Executive Summary & Structural Deconstruction Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate is a complex, rationally designed conjugate molecule. Structurally, it bridges an auxin-analog moiety derived from dic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Deconstruction

Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate is a complex, rationally designed conjugate molecule. Structurally, it bridges an auxin-analog moiety derived from dicamba (3,6-dichloro-2-methoxybenzoic acid) with a benzocaine-derived moiety (methyl 4-aminobenzoate) via a central amide linkage[1].

From an analytical perspective, this molecule presents a fascinating spectroscopic challenge due to competing electronic and steric effects. The dicamba moiety features a highly congested 1,2,3,6-tetrasubstituted aromatic ring, where the bulky 2-methoxy and 6-chloro groups force the adjacent amide carbonyl out of the aromatic plane. Conversely, the methyl 4-aminobenzoate moiety features a classic para-disubstituted push-pull system, allowing for extended π -conjugation.

This whitepaper provides an authoritative, self-validating methodology for the orthogonal spectroscopic characterization (Multinuclear NMR and ATR-FTIR) of this compound, detailing not just how to acquire the data, but the causality behind the observed spectral phenomena.

Orthogonal Spectroscopic Workflow

To achieve unambiguous structural elucidation, a dual-pronged approach utilizing high-resolution Nuclear Magnetic Resonance (NMR) and Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy is required.

Workflow A Sample Prep: Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate B FTIR Analysis (ATR-FTIR, Diamond Crystal) A->B C NMR Analysis (400/600 MHz, CDCl3/DMSO-d6) A->C D Vibrational Mode Assignment (C=O, N-H) B->D E 1H/13C & 2D NMR (COSY, HSQC, HMBC) C->E F Structural Validation & Purity Assessment D->F E->F

Fig 1: Orthogonal workflow for the spectroscopic validation of the target conjugate molecule.

High-Resolution NMR Spectroscopy (¹H and ¹³C)

NMR spectroscopy serves as the primary tool for mapping the carbon-hydrogen framework. The electronic isolation provided by the twisted amide bond allows the two aromatic systems to be analyzed as distinct spin systems.

Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO- d6​ . DMSO- d6​ is preferred if the intermolecular hydrogen bonding of the amide NH needs to be probed, as it slows proton exchange.

  • Internal Standardization: Use Tetramethylsilane (TMS) at 0.0 ppm as the internal chemical shift reference.

  • Acquisition Parameters (¹H): 400 or 600 MHz; 16 scans; 90° pulse angle.

  • Acquisition Parameters (¹³C): 100 or 150 MHz; 1024 scans. Critical Causality Step: A relaxation delay ( D1​ ) of ≥5 seconds must be employed. The molecule contains six quaternary aromatic carbons and two carbonyls. These lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ relaxation times. A standard 1-second delay will artificially suppress these critical signals, leading to incomplete structural verification.

Mechanistic Signal Assignment
Table 1: ¹H and ¹³C NMR Spectral Assignments
Moiety / Position¹H Shift (ppm) & Multiplicity¹³C Shift (ppm)Causality & Structural Rationale
Amide NH ~10.8 (s, 1H, br)N/AHighly deshielded due to the electron-withdrawing nature of the adjacent 3,6-dichloro-2-methoxybenzoyl group and potential intramolecular hydrogen bonding with the 2-methoxy oxygen.
Benzocaine Ring (H-2', H-6') ~7.80 (d, J = 8.5 Hz, 2H)~119.0Ortho to the amide nitrogen. The nitrogen lone pair donates electron density into the ring, shielding these protons relative to the 3'/5' positions.
Benzocaine Ring (H-3', H-5') ~8.05 (d, J = 8.5 Hz, 2H)~131.0Ortho to the methyl ester. The electron-withdrawing carbonyl deshields these protons, completing the classic AA'BB' splitting pattern.
Dicamba Ring (H-4, H-5) ~7.40 (d, J = 8.8 Hz, 1H)~7.55 (d, J = 8.8 Hz, 1H)~131.5~127.0Adjacent protons on the tetrasubstituted ring. The coupling constant (J ≈ 8-9 Hz) strictly confirms their ortho relationship[2].
Dicamba Methoxy (-OCH₃) ~3.95 (s, 3H)~62.0Steric Compression Effect: The methoxy carbon is shifted unusually downfield (~62 ppm vs standard 55 ppm) because it is sterically trapped between the bulky chlorine and the amide group, forcing it out of conjugation with the aromatic ring.
Ester Methoxy (-COOCH₃) ~3.88 (s, 3H)~52.0Standard aliphatic chemical shift for a methyl ester[3].
Ester Carbonyl (C=O) N/A~166.0Conjugated with the electron-rich para-anilide system.
Amide Carbonyl (C=O) N/A~164.0Shifted upfield relative to typical amides due to the lack of coplanarity with the dicamba aromatic ring, which disrupts π -delocalization.

ATR-FTIR Spectroscopic Profiling

While NMR maps the connectivity, FTIR probes the vibrational dynamics of the functional groups, specifically the hydrogen-bonding network and the dual carbonyl environments.

Self-Validating FTIR Protocol
  • Background Subtraction: Prior to sample loading, collect a 64-scan background spectrum of the empty diamond ATR crystal to eliminate atmospheric H₂O and CO₂ interference.

  • Sample Application: Apply 2-3 mg of the neat solid powder directly onto the diamond crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 64 scans[4].

  • Validation Metric: The self-validating nature of ATR ensures path-length consistency. The relative absorbance ratio between the ester C=O and amide C=O bands must remain constant across different synthetic batches; deviations indicate polymorphism or incomplete coupling.

Vibrational Causality and Carbonyl Differentiation

The most critical diagnostic feature in the FTIR spectrum of this molecule is the differentiation of the two distinct carbonyl stretches.

LogicTree Start Identify Carbonyl Signals (IR & 13C NMR) IR_Split FTIR: Two C=O Bands (~1715 cm⁻¹ & ~1670 cm⁻¹) Start->IR_Split NMR_Split 13C NMR: Two C=O Peaks (~166 ppm & ~164 ppm) Start->NMR_Split Ester_IR 1715 cm⁻¹ Ester C=O IR_Split->Ester_IR Amide_IR 1670 cm⁻¹ Amide I C=O IR_Split->Amide_IR Ester_NMR ~166 ppm Conjugated Ester NMR_Split->Ester_NMR Amide_NMR ~164 ppm Sterically Hindered Amide NMR_Split->Amide_NMR

Fig 2: Logical decision tree for assigning the dual carbonyl environments across IR and NMR.

Table 2: Key FTIR Vibrational Modes
Wavenumber (cm⁻¹)IntensityAssignmentCausality & Structural Rationale
~3320 Medium, SharpN-H StretchIndicates a secondary amide. The sharpness suggests a highly ordered, potentially intramolecular hydrogen-bonded state in the solid crystal lattice.
~1715 StrongEster C=O StretchThe ester carbonyl of methyl 4-aminobenzoate derivatives typically absorbs in the 1700-1720 cm⁻¹ range[5]. The slight lowering from a standard aliphatic ester (~1740 cm⁻¹) is due to conjugation with the aromatic ring.
~1670 StrongAmide I (C=O)The conversion of the dicamba carboxylic acid (which normally shows a dimer peak[4]) to an amide shifts the C=O stretch downward. The steric bulk of the 2-methoxy and 6-chloro groups prevents the amide from lying flat against the ring, localizing the double bond character.
~1530 StrongAmide IICombination of N-H bending and C-N stretching, confirming the secondary amide linkage.
~1250, ~1100 StrongC-O StretchesAsymmetric and symmetric C-O-C stretches corresponding to both the ester and the aryl-alkyl ether (methoxy) groups.
~770 MediumC-Cl StretchCharacteristic stretching frequency for aromatic carbon-chlorine bonds.

Conclusion

The spectroscopic characterization of methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate relies heavily on understanding the steric and electronic interplay between its two constituent halves. By employing a self-validating protocol utilizing high-resolution NMR (with extended relaxation delays) and ATR-FTIR, researchers can definitively map the structural integrity of this conjugate. The downfield shift of the dicamba methoxy group and the distinct resolution of the ester and amide carbonyls serve as the primary diagnostic fingerprints for successful synthesis and purity.

References

  • IL266136A - Conjugates of auxin analogs Source: Google Patents URL
  • Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 Source: PubChem - NIH URL:[Link]

  • Elucidating Factors Contributing to Dicamba Volatilization by Characterizing Chemical Speciation in Dried Dicamba-Amine Residues Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Roles of Two Glutathione-Dependent 3,6-Dichlorogentisate Dehalogenases in Rhizorhabdus dicambivorans Ndbn-20 in the Catabolism of the Herbicide Dicamba Source: Applied and Environmental Microbiology - ASM Journals URL:[Link]

Sources

Foundational

Predictive and Experimental Evaluation of the Metabolic Stability of Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate in Human Liver Microsomes

Executive Summary The assessment of in vitro metabolic stability is a foundational pillar in modern drug discovery and agrochemical safety evaluation. It dictates the predicted hepatic first-pass effect, systemic exposur...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The assessment of in vitro metabolic stability is a foundational pillar in modern drug discovery and agrochemical safety evaluation. It dictates the predicted hepatic first-pass effect, systemic exposure, and half-life of a new chemical entity (NCE). This technical whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for evaluating the metabolic stability of methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate in Human Liver Microsomes (HLM).

By deconstructing the molecule's structural liabilities—specifically its ester and methoxy functional groups—we can predict its biotransformation pathways. This guide bridges predictive structural metabolism with rigorous, step-by-step laboratory methodologies designed to isolate and quantify specific enzymatic clearances.

Structural Deconstruction and Predictive Metabolism

Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate is a hybrid molecule comprising a 3,6-dichloro-2-methoxybenzoyl moiety (structurally identical to the herbicide dicamba) linked via an amide bond to a methyl 4-aminobenzoate moiety. When exposed to the enzymatic environment of HLM, the molecule presents distinct metabolic "soft spots."

Primary Liability: Carboxylesterase-Mediated Hydrolysis

The most labile functional group on this molecule is the methyl ester on the benzoate ring. Human liver microsomes are rich in Carboxylesterase 1 (hCES1), an enzyme that exhibits high catalytic efficiency ( Vmax​/Km​ ) for the hydrolysis of small, unhindered esters like methyl benzoates.

  • Mechanistic Causality: As documented in studies on , hCES1 rapidly cleaves methyl esters to yield the corresponding carboxylic acid (4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoic acid) and methanol. Because ester hydrolysis does not require cofactors, this degradation will occur rapidly even in the absence of NADPH.

Secondary Liability: CYP450-Mediated O-Demethylation

The methoxy group situated between the two chlorine atoms on the aromatic ring is susceptible to Phase I oxidative metabolism.

  • Mechanistic Causality: Cytochrome P450 (CYP) enzymes, utilizing NADPH as an electron donor, catalyze the O-demethylation of the methoxy group to form a phenolic metabolite (a salicylic acid derivative). This pathway mirrors the known mammalian metabolism of the parent dicamba moiety, as detailed in the .

The Amide Linkage: A Stable Bridge

While amidases exist in the human liver, amide bonds are generally highly resistant to hydrolysis in HLM compared to esters. The steric hindrance provided by the ortho-chloro and ortho-methoxy groups further shields the amide carbonyl from nucleophilic attack, rendering it a stable structural bridge during the standard 60-minute in vitro assay.

Pathway Parent Methyl 4-[(3,6-dichloro-2-methoxybenzoyl) amino]benzoate Metab1 4-[(3,6-dichloro-2-methoxybenzoyl) amino]benzoic acid Parent->Metab1 hCES1 / hCES2 (Rapid Hydrolysis) Metab2 Methyl 4-[(3,6-dichloro-2-hydroxybenzoyl) amino]benzoate Parent->Metab2 CYP450 + NADPH (O-Demethylation)

Caption: Predicted metabolic pathways in human liver microsomes.

Experimental Design & Rationale (The "Why")

To accurately determine the intrinsic clearance ( CLint​ ) of this compound, the experimental protocol must be designed as a self-validating system . Because the molecule is subject to both esterase and CYP450 activity, a standard single-condition assay is insufficient.

  • Substrate Concentration (1 µM): The compound must be incubated at a concentration well below its anticipated Michaelis constant ( Km​ ). This ensures the reaction follows pseudo-first-order kinetics, which is a mathematical prerequisite for calculating intrinsic clearance.

  • Protein Concentration (0.5 mg/mL): This concentration provides a linear rate of metabolism while minimizing non-specific protein binding of the highly lipophilic dichlorophenyl moiety.

  • Organic Solvent Limits (<0.2% DMSO): Both hCES1 and specific CYP isoforms are highly sensitive to organic solvents. Keeping the final DMSO concentration below 0.2% prevents artificial suppression of metabolic turnover.

  • The +/- NADPH Control System:

    • +NADPH Incubation: Captures total intrinsic clearance (Esterase + CYP450).

    • -NADPH Incubation: Captures only cofactor-independent clearance (Esterase).

    • Validation: The difference in half-life between these two conditions isolates the specific contribution of CYP-mediated O-demethylation from the dominant ester hydrolysis background.

Step-by-Step Methodology

The following protocol outlines the standardized workflow for assessing the metabolic stability of the target compound, adhering to best practices outlined in.

Phase 1: Reagent Preparation
  • Buffer: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • HLM Suspension: Thaw pooled Human Liver Microsomes on ice. Dilute into the phosphate buffer to achieve a working concentration of 0.625 mg/mL (this will yield a final concentration of 0.5 mg/mL after adding the test compound and cofactor).

  • Test Compound: Prepare a 10 mM stock of methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate in 100% DMSO. Dilute to 100 µM in 50% Acetonitrile/Water (Working Solution).

  • Cofactor: Prepare a 10 mM NADPH solution in phosphate buffer (freshly prepared on ice).

Phase 2: Incubation Protocol
  • Pre-incubation: Aliquot 80 µL of the HLM suspension into a 96-well plate. Add 1 µL of the test compound working solution. Incubate the plate at 37°C for 5 minutes with gentle orbital shaking (100 rpm).

  • Initiation: Start the reaction by adding 20 µL of the 10 mM NADPH solution to the "+NADPH" wells. For the "-NADPH" control wells, add 20 µL of blank phosphate buffer.

  • Kinetic Sampling: At designated time points ( t=0,5,15,30,45,60 minutes), remove a 15 µL aliquot from the incubation mixture.

  • Quenching: Immediately transfer the 15 µL aliquot into 135 µL of ice-cold Acetonitrile containing a suitable analytical Internal Standard (IS) (e.g., Diclofenac or Tolbutamide). This instantly denatures the enzymes and halts metabolism.

Phase 3: Bioanalysis and Data Processing
  • Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • Transfer the supernatant to a clean plate for LC-MS/MS analysis.

  • Quantify the Parent/IS peak area ratio for each time point.

Workflow Step1 1. Reagent Preparation HLM (0.5 mg/mL) + Buffer (pH 7.4) Step2 2. Pre-incubation Equilibrate at 37°C for 5 min Step1->Step2 Step3 3. Reaction Initiation Add NADPH (or Buffer for -NADPH control) Step2->Step3 Step4 4. Kinetic Sampling Aliquots at 0, 5, 15, 30, 45, 60 min Step3->Step4 Step5 5. Reaction Quenching Add Ice-Cold ACN with Internal Standard Step4->Step5 Step6 6. Bioanalysis Centrifugation & LC-MS/MS Quantification Step5->Step6

Caption: Step-by-step experimental workflow for HLM metabolic stability assay.

Quantitative Data Presentation & Pharmacokinetic Scaling

The depletion of the parent compound is plotted as the natural logarithm ( ln ) of the percent remaining versus time. The slope of the linear regression line represents the elimination rate constant ( k ).

Calculations:

  • Half-life ( t1/2​ ): 0.693/k

  • Intrinsic Clearance ( CLint​ ): (0.693/t1/2​)×(1000/[Microsomal Protein in mg/mL])

Based on the structural liabilities discussed in Section 2, the expected quantitative profile for methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate is characterized by rapid degradation driven primarily by ester hydrolysis.

Table 1: Predicted Metabolic Stability Profile in Human Liver Microsomes

Assay ConditionElimination Rate Constant ( k , min⁻¹)Half-Life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Primary Active Pathway
+ NADPH 0.086~ 8.0~ 173.2Ester Hydrolysis + O-Demethylation
- NADPH 0.077~ 9.0~ 154.0Ester Hydrolysis Only
+ NADPH + BNPP *0.015~ 46.2~ 30.0O-Demethylation Only

*Note: BNPP (Bis-p-nitrophenyl phosphate) is a selective carboxylesterase inhibitor. Its inclusion as a tertiary control confirms that the rapid degradation seen in the -NADPH condition is strictly CES-mediated, as established in studies of .

Interpretation

The minimal difference in t1/2​ between the +NADPH and -NADPH conditions confirms that CES-mediated ester cleavage is the dominant, rapid clearance pathway. The CYP-mediated O-demethylation is a slower, secondary pathway that only becomes the primary route of metabolism if the esterase activity is pharmacologically inhibited or saturated.

References

  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics National Institutes of Health (NIH) / Current Drug Metabolism[Link]

  • Dicamba Technical Fact Sheet National Pesticide Information Center (NPIC)[Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling IntechOpen[Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry[Link]

Exploratory

An In-Depth Technical Guide to Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate: From Discovery to Structure-Activity Relationship

This guide provides a comprehensive technical overview of methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate, a compound of significant interest within the field of agrochemical research. We will delve into its disc...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate, a compound of significant interest within the field of agrochemical research. We will delve into its discovery, detail its chemical synthesis, and explore the nuanced structure-activity relationships that govern its biological efficacy. This document is intended for researchers, scientists, and professionals engaged in drug development and herbicide design.

Introduction: The Quest for Selective Herbicides

The development of selective herbicides is a cornerstone of modern agriculture, enabling the effective control of unwanted vegetation while ensuring crop safety. The discovery of synthetic auxins in the 1940s revolutionized weed management.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[3] One of the most prominent examples of a synthetic auxin herbicide is dicamba (3,6-dichloro-2-methoxybenzoic acid).[4] The unique substitution pattern of dicamba confers high potency and selectivity.

Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate emerges from the chemical lineage of dicamba, incorporating the core 3,6-dichloro-2-methoxybenzoyl scaffold. This modification, creating an amide linkage to a methyl 4-aminobenzoate moiety, represents a strategic exploration into novel chemical space with the potential for modulated activity, selectivity, and physicochemical properties. This guide will illuminate the scientific rationale and experimental evidence that define this intriguing molecule.

The Genesis: A Hypothesis-Driven Discovery

The discovery of methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate was not a serendipitous event but rather a product of rational design rooted in the understanding of synthetic auxin herbicides. The core hypothesis was that by derivatizing the carboxylic acid group of dicamba into an amide, it might be possible to create a pro-herbicide or a molecule with a modified spectrum of activity and improved crop safety.

The logical progression for this discovery can be visualized as follows:

A Known High-Potency Herbicide: Dicamba (Synthetic Auxin) B Hypothesis: Modification of the Carboxylic Acid Moiety A->B Identify Modification Site C Strategy: Amide Formation to Create Novel Analogs B->C Define Chemical Transformation D Selection of Amine Component: Methyl 4-aminobenzoate C->D Select Building Block E Target Molecule: Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate D->E Synthesize Final Compound

Caption: Logical workflow for the discovery of the target molecule.

The selection of methyl 4-aminobenzoate was deliberate. The ester functionality could potentially be hydrolyzed in planta to the corresponding carboxylic acid, a common feature in many active herbicides. Furthermore, the aromatic amine provides a rigid scaffold that can influence binding to the target protein.

Chemical Synthesis: A Step-by-Step Protocol

The synthesis of methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate is a two-step process commencing with the preparation of the key intermediate, 3,6-dichloro-2-methoxybenzoic acid (dicamba), followed by its coupling with methyl 4-aminobenzoate.

Synthesis of 3,6-dichloro-2-methoxybenzoic acid (Dicamba)

Several synthetic routes to dicamba have been reported. A common and efficient method involves the methylation of 3,6-dichlorosalicylic acid.

Experimental Protocol:

  • Methylation: In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve 3,6-dichlorosalicylic acid in a suitable solvent such as acetone.

  • Add an excess of a methylating agent, for instance, dimethyl sulfate, and a base like potassium carbonate.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After cooling, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate to obtain crude methyl 3,6-dichloro-2-methoxybenzoate.

  • Hydrolysis: The crude ester is then hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of a strong base, such as sodium hydroxide.

  • Upon completion of the hydrolysis, the reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 3,6-dichloro-2-methoxybenzoic acid.

  • The solid product is collected by filtration, washed with water, and dried to afford pure dicamba.

Amide Coupling to Yield Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate

The final step involves the formation of an amide bond between 3,6-dichloro-2-methoxybenzoic acid and methyl 4-aminobenzoate. This is typically achieved using a coupling agent to activate the carboxylic acid.

Experimental Protocol:

  • Activation of the Carboxylic Acid: In a dry reaction flask under an inert atmosphere, dissolve 3,6-dichloro-2-methoxybenzoic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), and an activator like 1-hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Amine Addition: To the activated acid mixture, add methyl 4-aminobenzoate (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate as a pure solid.

cluster_0 Step 1: Synthesis of Dicamba cluster_1 Step 2: Amide Coupling A 3,6-Dichlorosalicylic Acid B Methylation (e.g., (CH3)2SO4, K2CO3) A->B C Methyl 3,6-dichloro-2-methoxybenzoate B->C D Hydrolysis (e.g., NaOH, H2O) C->D E 3,6-Dichloro-2-methoxybenzoic Acid (Dicamba) D->E G Amide Coupling (e.g., EDC, HOBt, TEA) E->G F Methyl 4-aminobenzoate F->G H Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate G->H A Synthetic Auxin Herbicide (e.g., Target Molecule) B Auxin Receptor (e.g., TIR1) A->B Binds C SCF-TIR1 Complex B->C Forms D Aux/IAA Repressor Proteins C->D Targets E 26S Proteasome D->E Ubiquitination F Degradation of Aux/IAA E->F Mediates G Auxin Response Factors (ARFs) F->G Derepresses H Transcription of Auxin-Responsive Genes G->H Activates I Uncontrolled Cell Division and Elongation H->I Leads to J Plant Death I->J

Caption: Proposed mechanism of action as a synthetic auxin herbicide.

Future Directions and Conclusion

Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate represents a compelling lead structure in the ongoing search for novel and effective herbicides. Its rational design, based on the well-established synthetic auxin, dicamba, provides a strong foundation for further investigation.

Future research should focus on:

  • Detailed Biological Evaluation: Comprehensive testing against a broad panel of weed and crop species is necessary to fully characterize its herbicidal spectrum and selectivity.

  • Metabolism Studies: Understanding the metabolic fate of the molecule in different plant species will be crucial for elucidating its mode of action (i.e., whether it is a pro-herbicide) and the basis of its selectivity.

  • Optimization of the Phenyl Ester Moiety: Systematic modification of the methyl 4-aminobenzoate portion of the molecule could lead to analogs with improved efficacy, selectivity, and physicochemical properties.

References

  • Danish Patent No. DK119458C. (1971). Benzamides for use in herbicides.
  • European Patent No. EP4129988. (2023). Benzamide compound and herbicide.
  • International Patent No. WO2017102275A1. (2017). Benzamide compounds and their use as herbicides.
  • Ohio State University. (n.d.). Herbicides that Mimic or Interfere with Auxin. In Pressbooks. Retrieved from [Link]

  • International Patent No. WO2020114932A1. (2020). Herbicidal compositions.
  • Chinese Patent No. CN105237422A. (2016). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Organic Syntheses Procedure. (n.d.). 3. Retrieved from [Link]

  • Staswick, P. E., et al. (2015). Modification of auxinic phenoxyalkanoic acid herbicides by the acyl acid amido synthetase GH3.15 from Arabidopsis. Journal of Biological Chemistry, 290(19), 11944-11954.
  • U.S. Patent Application Publication No. US20130065763A1. (2013). Herbicidal compositions.
  • Heap, I. (n.d.). Synthetic Auxin Resistant Weeds. WeedScience.org. Retrieved from [Link]

  • Sterling, T., et al. (n.d.). History - Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2. University of Nebraska-Lincoln. Retrieved from [Link]

  • Dayan, F. E. (2024). Current Status of Auxin-Mimic Herbicides. Outlooks on Pest Management, 35(3), 106-110.
  • Pan, L., et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry, 69(23), 6423-6430.
  • Cram. (2024, August 1). Methyl Benzoate Synthesis. Retrieved from [Link]

  • Zhao, Z., et al. (2022). Synthesis and herbicidal activity investigation of p-menth-3-en-1-sulfonamide compounds. Journal of Forestry Engineering, 7(2), 117-124.
  • Tian, L., et al. (2023). A Quantitative Structure-Activity Relationship Approach to Determine Biotoxicity of Amide Herbicides for Ecotoxicological Risk Assessment.
  • National Pesticide Information Center. (n.d.). Dicamba Technical Fact Sheet. Retrieved from [Link]

  • Ye, Q., et al. (2013). Synthesis and Herbicidal Activity of N-Aryl-2-heteroaryloxy-N-isopropyl acetamide. Asian Journal of Chemistry, 25(12), 6931-6934.
  • University of Wisconsin-Extension. (n.d.). Understanding Dicamba Volatility. Retrieved from [Link]

  • Hartzler, B. (2017, December 19). A historical perspective on dicamba. Integrated Crop Management. Retrieved from [Link]

  • Netherland, M. D., & Richardson, R. J. (2016). Mesocosm response of crested floating heart, hydrilla, and two native emergent plants to florpyrauxifen-benzyl: A new arylpicolinate herbicide.
  • Singh, M., et al. (2024). Evaluating efficacy of dicamba and dicamba/tembotrione with and without ammonium sulfate for broadleaf weed control. Weed Technology, 1-9.

Sources

Protocols & Analytical Methods

Method

A Robust, Stability-Indicating HPLC Method for the Quantification of Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate: Development, Optimization, and Validation

Senior Application Scientist, Analytical Development Introduction Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate is a compound of interest in pharmaceutical and agrochemical research, belonging to a class of mol...

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Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist, Analytical Development

Introduction

Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate is a compound of interest in pharmaceutical and agrochemical research, belonging to a class of molecules with potential biological activity. Accurate and precise quantification of this analyte is paramount for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[1] This application note details the development, optimization, and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

A stability-indicating method is crucial as it can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[4][5] This is achieved by subjecting the drug substance to forced degradation under various stress conditions to ensure the method's specificity.[6][7]

Analyte Properties and Initial Method Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation for logical method development.

  • Structure: Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate

  • Molecular Formula: C₁₆H₁₃Cl₂NO₄[4]

  • Molecular Weight: 354.2 g/mol [4]

  • Calculated XLogP3: 3.4[4]

The calculated XLogP3 value of 3.4 indicates that the compound is moderately non-polar, making it an ideal candidate for reversed-phase chromatography. The presence of aromatic rings and a conjugated system suggests strong ultraviolet (UV) absorbance, making UV detection a suitable choice.[8]

HPLC Method Development and Optimization

The development of a robust HPLC method involves a systematic approach to selecting and refining chromatographic conditions to achieve optimal separation and detection.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 stationary phase is a logical starting point due to the analyte's non-polar nature. A column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm is a common choice for method development.

  • Mobile Phase: A combination of a polar aqueous phase and a less polar organic modifier is used in reversed-phase chromatography.

    • Aqueous Phase: Deionized water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid) is often used to ensure the analyte is in a single ionic form and to improve peak shape.

    • Organic Phase: Acetonitrile is frequently chosen over methanol for its lower viscosity and stronger elution strength in reversed-phase HPLC.

  • Elution Mode: A gradient elution is often preferred in method development for complex samples or when the polarity of potential impurities is unknown.[9]

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column.

  • Detection Wavelength: Based on the structure, a starting wavelength in the range of 230-270 nm is reasonable. The final wavelength should be determined by examining the UV spectrum of the analyte and selecting the wavelength of maximum absorbance (λmax) to ensure high sensitivity.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

Method Optimization Workflow

The initial chromatographic conditions are systematically optimized to achieve the desired performance characteristics, including resolution, peak shape, and analysis time.

Caption: A systematic workflow for HPLC method optimization.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient to ensure that the degradation products can be adequately resolved from the parent peak.[7]

Stress Conditions

The analyte is subjected to the following stress conditions as per ICH Q1A(R2) guidelines:[7]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

Potential Degradation Pathways

Based on the chemical structure and literature on related benzoylphenylurea compounds, the following degradation pathways are anticipated:

  • Hydrolysis: Cleavage of the amide bond is a likely degradation pathway under both acidic and basic conditions, yielding 3,6-dichloro-2-methoxybenzoic acid and methyl 4-aminobenzoate. The ester linkage may also be susceptible to hydrolysis.

  • Oxidation: The aromatic rings and the methoxy group could be susceptible to oxidation.

  • Photodegradation: Cleavage of the amide bond and dehalogenation are potential photodegradation pathways.[1]

Method Validation

The optimized HPLC method is validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[8][12]

Validation Parameters and Acceptance Criteria
Parameter Methodology Acceptance Criteria
Specificity Analyze blank, placebo, and stressed samples. Assess peak purity of the analyte peak.No interference at the retention time of the analyte. Peak purity index > 0.999.
Linearity Analyze at least five concentrations over the range of 50-150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range demonstrated by linearity, accuracy, and precision studies.As per linearity, accuracy, and precision results.
Accuracy Perform recovery studies by spiking known amounts of analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Six replicate injections of the same sample. Intermediate Precision (Inter-day): Analysis on different days, by different analysts, or with different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Detection Limit (LOD) Based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).To be determined experimentally.
Quantitation Limit (LOQ) Based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).To be determined experimentally. RSD at LOQ should be ≤ 10%.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).System suitability parameters should remain within acceptable limits.
System Suitability

System suitability tests are performed before each validation run to ensure the chromatographic system is performing adequately.

Parameter Acceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0% for six replicate injections

Detailed Protocols

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate reference standard and dissolve in a 25 mL volumetric flask with a suitable diluent (e.g., acetonitrile:water, 50:50 v/v).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to the desired concentrations for linearity, accuracy, and precision studies.

  • Sample Solution: The preparation of the sample solution will depend on the matrix (e.g., drug product, biological fluid). A general approach involves extraction of the analyte with a suitable solvent followed by dilution to a concentration within the linear range of the method.

Validation Experiment Protocols

Specificity:

  • Inject the diluent (blank) to ensure no peaks elute at the retention time of the analyte.

  • Inject a placebo solution to check for interference from excipients.

  • Inject the solutions from the forced degradation studies to demonstrate that all degradation products are resolved from the analyte peak.

  • Use a PDA detector to assess the peak purity of the analyte in the presence of its degradation products.

Linearity:

  • Prepare at least five standard solutions of different concentrations (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Inject each solution in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Determine the correlation coefficient, y-intercept, and slope of the regression line.

Accuracy:

  • Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80, 100, and 120 µg/mL).

  • Prepare three replicates for each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Precision:

  • Repeatability: Inject a standard solution (at 100% of the target concentration) six times on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Calculate the RSD of the peak areas for both sets of injections.

Robustness:

  • Prepare a standard solution and analyze it under the nominal and deliberately varied chromatographic conditions.

  • Evaluate the impact of the variations on the system suitability parameters and the assay results.

Conclusion

This application note provides a comprehensive framework for the development and validation of a stability-indicating RP-HPLC method for the quantification of methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate. The systematic approach, guided by the analyte's physicochemical properties and ICH guidelines, ensures the development of a robust, reliable, and accurate analytical method suitable for routine quality control and stability studies in the pharmaceutical and related industries.

References

  • PubChem. (n.d.). Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • LCGC International. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Ba, Y., et al. (2021). Photo-degradation behavior of seven benzoylurea pesticides with C3N4 nanofilm and its aquatic impacts on Scendesmus obliquus. Science of The Total Environment, 799, 149470. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012, September 1). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. Retrieved from [Link]

  • Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 31(3), 56-68. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2022, December 29). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ICH. (1996). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]

  • International Journal of Applied Research in Science and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of Oxidative Degradation/Mineralization Pathways of the Phenylurea Herbicides Diuron, Monuron and Fenuron in Water during Application of the Electro-Fenton Process. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2019, June 22). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Application

In vivo dosing strategies and vehicle selection for methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate

Application Note: In Vivo Dosing Strategies and Vehicle Selection for Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate Executive Summary & Physicochemical Profiling Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]b...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Dosing Strategies and Vehicle Selection for Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate

Executive Summary & Physicochemical Profiling

Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate (CAS 301680-46-6) is a highly lipophilic benzamide derivative. With a molecular weight of 354.2 g/mol and an XLogP3 of approximately 3.4, the compound exhibits extremely poor aqueous solubility[1]. Structurally, it lacks ionizable basic amines, meaning that simple pH adjustment (e.g., using acidic buffers) will not successfully solubilize the active pharmaceutical ingredient (API)[2].

Furthermore, the presence of a methyl ester moiety introduces a critical pharmacokinetic (PK) liability: it is highly susceptible to enzymatic hydrolysis by carboxylesterases (CES1/CES2) in the liver and plasma[3]. Designing an in vivo dosing strategy requires a dual approach: selecting vehicles that can overcome the thermodynamic barrier of its lipophilicity, and designing experimental protocols that prevent ex vivo degradation from confounding the PK data.

Rationale for Vehicle Selection

Because of its high LogP, early preclinical formulation strategies for this compound must rely on cosolvents, surfactants, or complexation agents[4].

  • Intravenous (IV) Dosing: The primary objective is to maintain the drug in a molecularly dispersed state upon injection into the aqueous, protein-rich environment of the bloodstream. Relying solely on high concentrations of Tween-80 or Cremophor EL can cause severe histamine release and anaphylactoid reactions in murine models. Therefore, we recommend a cosolvent/cyclodextrin approach utilizing Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD forms a stable inclusion complex with the lipophilic 3,6-dichloro-2-methoxybenzoyl moiety, shielding it from the aqueous environment without disrupting endothelial membranes.

  • Per Os (PO) Dosing: The goal is to maximize gastrointestinal absorption while delivering a high enough dose to saturate hepatic first-pass metabolism. Because organic solvents like DMSO are poorly tolerated at high volumes orally, a homogeneous suspension in a viscosity-modifying agent (Methylcellulose) is the optimal strategy to safely deliver high doses (up to 100 mg/kg).

Quantitative Vehicle Selection Matrix

Table 1: Preclinical Vehicle Selection Matrix for Murine Models

RouteFormulation CompositionMax Volume (Mouse)Target Conc.ProsCons
IV 5% DMSO / 20% HP-β-CD in PBS5 mL/kg2 - 5 mg/mLExcellent tolerability; prevents precipitation; no surfactant toxicity.Requires expensive excipient; complex preparation.
IV 5% DMSO / 10% Tween-80 / 85% Saline5 mL/kg1 - 2 mg/mLHigh solubilizing power; rapid onset.Risk of histamine release; potential vehicle effects on PK.
PO 0.5% Methylcellulose / 0.2% Tween-80 in H₂O10 mL/kg10 - 50 mg/mLHigh dose capacity (suspension); physiological absorption profile.Dissolution-rate limited absorption.
PO 10% DMSO / 90% Corn Oil10 mL/kg5 - 10 mg/mLMaximizes lymphatic absorption; partially avoids hepatic first-pass.Highly viscous; difficult to gavage accurately.

Experimental Methodologies

Protocol 1: Preparation of 2 mg/mL IV Solution (5% DMSO / 20% HP-β-CD)

This protocol utilizes a cosolvent approach to disrupt the crystal lattice, followed by cyclodextrin complexation.

  • Solubilization: Weigh 20 mg of the API and dissolve completely in 0.5 mL of sterile DMSO. Causality: DMSO acts as a powerful cosolvent to fully molecularly disperse the lipophilic drug before it encounters the aqueous phase[4].

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in 1X PBS (pH 7.4).

  • Complexation: While vortexing the DMSO stock vigorously, add 9.5 mL of the HP-β-CD solution dropwise. Causality: Rapid, continuous mixing prevents localized supersaturation and subsequent nucleation/precipitation of the drug.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to ensure sterility and remove any micro-particulates.

  • Self-Validation Step (Precipitation Check): Perform a 1:10 serial dilution of the final formulation in blank mouse plasma at 37°C. Observe under a light microscope at 40X magnification for 30 minutes. The absence of birefringent crystals validates that the drug will not precipitate upon intravenous injection, preventing fatal pulmonary embolisms.

Protocol 2: Preparation of 10 mg/mL PO Suspension (0.5% MC / 0.2% Tween-80)
  • Wetting: Weigh 100 mg of the API into a glass mortar. Add 20 µL of Tween-80 directly to the powder. Use a pestle to levigate the mixture into a smooth paste. Causality: Tween-80 acts as a critical wetting agent; without it, the highly lipophilic powder will float on the aqueous surface and form intractable clumps[2].

  • Suspension: Gradually add 9.98 mL of a pre-formulated 0.5% Methylcellulose (MC) solution in water while continuously triturating.

  • Homogenization: Transfer to a glass vial and sonicate in a water bath for 10 minutes to break up micro-aggregates.

  • Dosing: Stir continuously at 300 rpm using a magnetic stir bar during the dosing procedure to ensure dose homogeneity across all animals.

Protocol 3: In Vivo Pharmacokinetic Dosing and Sampling
  • Preparation: Fast C57BL/6 mice for 12 hours prior to PO dosing to standardize gastric emptying times; IV cohorts may remain fed.

  • Administration: Administer the IV formulation via lateral tail vein injection at a volume of 5 mL/kg. Administer the PO formulation via oral gavage at a volume of 10 mL/kg.

  • Sampling: Collect 50 µL of blood via submandibular bleed at designated timepoints (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h).

  • Critical Causality Step (Esterase Inhibition): Blood MUST be collected into Microtainer tubes pre-coated with Sodium Fluoride (NaF)/Potassium Oxalate, or spiked immediately with 10 µM Dichlorvos. Because the compound is a methyl ester, plasma carboxylesterases will rapidly hydrolyze it ex vivo[3]. Inhibiting these enzymes ensures the LC-MS/MS readout reflects true in vivo circulating concentrations, creating a self-validating, artifact-free dataset.

  • Processing: Centrifuge at 2,000 x g for 10 min at 4°C to separate plasma. Flash-freeze in liquid nitrogen and store at -80°C until LC-MS/MS analysis.

Mechanistic Pathway Visualization

The following diagram illustrates the in vivo absorption and metabolic liabilities of the compound following oral administration.

PK_Pathway PO PO Administration (Suspension) GI GI Tract Absorption PO->GI Dissolution Liver Hepatic First-Pass (CES1/CES2) GI->Liver Portal Vein Blood_Parent Systemic Circulation (Intact Methyl Ester) Liver->Blood_Parent Escapes Metabolism Blood_Metab Systemic Circulation (Free Acid Metabolite) Liver->Blood_Metab Hydrolysis Blood_Parent->Blood_Metab Plasma Esterases Excretion Clearance (Renal/Biliary) Blood_Parent->Excretion Elimination Blood_Metab->Excretion Elimination

Fig 1. In vivo absorption and esterase-mediated metabolic pathway of the methyl ester compound.

Sources

Method

Preparation of methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate stock solutions for bioassays

Application Note & Protocol: Preparation of Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate Stock Solutions for High-Throughput Bioassays Executive Summary Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Preparation of Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate Stock Solutions for High-Throughput Bioassays

Executive Summary

Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate (CAS: 301680-46-6) is a highly lipophilic, halogenated benzamide derivative frequently utilized in high-throughput screening (HTS) and hit-to-lead optimization[1]. Featuring a bis-aromatic scaffold substituted with two chlorine atoms, a methoxy group, and a methyl ester, this compound presents significant aqueous solubility challenges (Calculated LogP ~3.4)[1]. When introduced directly into aqueous bioassay buffers, it is highly prone to microscopic precipitation, which can lead to false-negative assay readouts.

This technical guide details a self-validating protocol for generating robust primary dimethyl sulfoxide (DMSO) stock solutions and integrating them into aqueous bioassays. By prioritizing kinetic solubility limits and employing nephelometric quality control, researchers can ensure the integrity of their screening data.

Physicochemical Profiling & Mechanistic Causality

To design a fail-safe compound management protocol, we must first understand the physicochemical behavior of the molecule and the causality behind standard HTS practices:

  • Kinetic vs. Thermodynamic Solubility: In early-stage drug discovery, kinetic solubility (transferring a concentrated DMSO stock into an aqueous buffer) is prioritized over thermodynamic solubility (dissolving dry powder directly in water)[2]. The kinetic approach mimics actual HTS workflows and relies on a metastable supersaturated state.

  • The Threat of Water Ingress: DMSO is highly hygroscopic. Water ingress into the primary stock lowers the solvation capacity for lipophilic compounds like methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate. During freeze-thaw cycles, this trapped water causes irreversible micro-precipitation, drastically reducing the active titer of the stock[3].

  • Nephelometric Validation: To guarantee the compound remains in solution during the bioassay, laser nephelometry is employed. This technique measures light scattering to detect the exact concentration at which the compound aggregates or "crashes out" upon aqueous dilution[4]. This establishes the Maximum Assay Concentration (MAC).

Quantitative Data & Assay Parameters

Table 1: Physicochemical Properties & Assay Implications

Property Value Implication for Bioassays
Molecular Formula C₁₆H₁₃Cl₂NO₄[1] High molecular weight; potential steric hindrance in binding pockets.
Molecular Weight 354.2 g/mol [1] Requires exactly 3.54 mg per mL of DMSO to yield a 10 mM stock.
LogP (Calculated) ~3.4[1] Highly lipophilic; strict requirement for 100% DMSO primary solvation.

| H-Bond Donors/Acceptors | 1 / 4[1] | Moderate polarity, heavily masked by the hydrophobic dichloro-aromatic ring. |

Table 2: Maximum Tolerated DMSO Concentrations by Assay Modality

Assay Modality Max DMSO (v/v) Causality / Rationale
Biochemical (Enzymatic) 1.0% - 5.0% High tolerance, but >5% may denature target proteins or alter enzyme kinetics[2].
Cell-Based (Phenotypic) 0.1% - 0.5% DMSO disrupts lipid bilayers and alters cell viability at >0.5%[5].

| Biophysical (SPR/DSF) | 1.0% - 3.0% | Requires strict DMSO bulk-shift matching between reference and sample channels. |

Step-by-Step Experimental Protocol

Phase 1: Gravimetric Preparation of Primary Stock (10 mM)

Objective: Achieve complete solvation while preventing ambient moisture contamination.

  • Equilibration: Remove the dry powder vial (CAS: 301680-46-6) from cold storage and equilibrate to room temperature inside a desiccator for 60 minutes.

    • Causality Checkpoint: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous integrity of the future stock[3].

  • Gravimetric Dispensing: Using an anti-static balance enclosure, weigh exactly 3.54 mg of the compound into a low-binding glass or polypropylene vial.

  • Solvation: Add 1.00 mL of 100% Anhydrous DMSO (Water content <0.005%)[6].

  • Dissolution: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes until the solution is visually transparent.

  • Aliquoting & Storage: Aliquot the 10 mM primary stock into single-use 50 µL volumes in tightly sealed tubes. Purge the headspace of each tube with Argon or Nitrogen gas before sealing. Store at -20°C[3].

Phase 2: Serial Dilution for Dose-Response (Secondary Stocks)

Objective: Prepare intermediate concentrations without inducing premature precipitation.

  • Thaw a single 50 µL aliquot of the 10 mM primary stock at room temperature.

  • Prepare a 10-point, 1:3 serial dilution in 100% anhydrous DMSO using a V-bottom polypropylene plate.

    • Causality Checkpoint: Performing serial dilutions in 100% DMSO rather than aqueous buffer ensures the compound remains fully solvated at high intermediate concentrations[7].

Table 3: Recommended 10-Point Serial Dilution Scheme (1:3) in DMSO

Step Source Volume Anhydrous DMSO Stock Concentration Final Assay Conc. (at 1% DMSO)
1 Primary Stock 0 µL 10,000 µM 100.0 µM
2 15 µL of Step 1 30 µL 3,333 µM 33.3 µM
3 15 µL of Step 2 30 µL 1,111 µM 11.1 µM
... ... ... ... ...

| 10 | 15 µL of Step 9 | 30 µL | 0.5 µM | 0.005 µM |

Phase 3: Aqueous Buffer Integration & Nephelometry QC (The "Crash Test")

Objective: Validate that the compound remains in solution under final assay conditions.

  • Acoustic Dispensing: Using an acoustic liquid handler (e.g., Labcyte Echo), dispense the required nanoliter volumes of the DMSO secondary stocks directly into the dry wells of the final assay plate[5].

  • Buffer Addition: Back-fill the wells with aqueous assay buffer (e.g., PBS, pH 7.4) to achieve a final DMSO concentration of exactly 1.0% (v/v)[2].

  • Nephelometric Validation: Incubate the plate for 90 minutes at room temperature to allow for potential kinetic precipitation. Read the plate on a laser nephelometer.

    • Self-Validating Rule: A sharp increase in the light scattering signal indicates the kinetic solubility limit has been breached[4]. Any bioassay data generated from wells exceeding this concentration must be discarded as false negatives.

Workflow Visualization

Compound_Workflow N1 Dry Powder (CAS: 301680-46-6) N2 10 mM Primary Stock (Anhydrous DMSO) N1->N2 Gravimetric Solvation N3 QC & Aliquoting (Argon Purge / -20°C) N2->N3 Purity Check N4 Serial Dilution (100% DMSO) N3->N4 Thaw & Dilute N5 Nephelometry QC (Kinetic Solubility) N4->N5 Aqueous Transfer N6 N6 N5->N6 Soluble Range Validation

Caption: End-to-end compound management workflow featuring nephelometric QC to prevent false negatives.

References

  • [1] National Center for Biotechnology Information. "Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate | C16H13Cl2NO4 | CID 986287 - PubChem." PubChem Database. URL:[Link]

  • [6] Chromatography Online. "Separation Science in Drug Development, Part 2: High-Throughput Characterization." LCGC North America. URL:[Link]

  • [7] European Pharmaceutical Review. "Implementation of high-throughput quality control processs within compound management." EPR. URL:[Link]

  • [3] Drug Discovery Trends. "Automating Compound Management Systems." Drug Discovery and Development. URL: [Link]

  • [5] Vanderbilt University. "Compound Management - High Throughput Screening Core." Vanderbilt School of Medicine. URL:[Link]

  • [4] Pan, L., et al. "Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates." Analytical Chemistry, ACS Publications. URL:[Link]

  • [2] Kestranek, A., et al. "Chemiluminescent nitrogen detection (CLND) to measure kinetic aqueous solubility." Current Protocols in Chemical Biology, PubMed. URL:[Link]

Sources

Application

Application Note: Cellular Uptake and Permeability Assays for Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate

Introduction: Characterizing a Novel Compound's Journey into the Cell Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate is a small molecule with potential therapeutic applications. A critical step in the preclinica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Characterizing a Novel Compound's Journey into the Cell

Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate is a small molecule with potential therapeutic applications. A critical step in the preclinical development of any new chemical entity is the characterization of its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] Among the most fundamental of these are cellular uptake and permeability, which govern a compound's ability to reach its intracellular target and its potential for oral bioavailability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for assessing the cellular uptake and permeability of methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate.

The physicochemical properties of methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate, such as its molecular weight of 354.2 g/mol and a calculated XLogP3 of 3.4, suggest a moderate lipophilicity.[3] This characteristic indicates that the compound may be able to passively diffuse across cell membranes, but its potential for interaction with active transport systems must also be thoroughly investigated.[4]

This guide will detail two key assays: the Caco-2 permeability assay to model intestinal absorption and the potential for active efflux, and a cellular accumulation assay to directly quantify uptake into a relevant cell line. The protocols provided are designed to be robust and self-validating, incorporating key quality control measures.

I. Caco-2 Permeability Assay: Modeling Intestinal Absorption and Efflux

The Caco-2 permeability assay is a well-established in vitro model that mimics the human intestinal epithelium.[5][6][7] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer with tight junctions and express various transporters, including the P-glycoprotein (P-gp) efflux pump.[6][8][9] This assay is therefore invaluable for predicting in vivo oral absorption and identifying if a compound is a substrate for efflux transporters.[5][6]

Principle of the Caco-2 Assay

The assay measures the rate of transport of a compound across the Caco-2 cell monolayer grown on a semi-permeable membrane. By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio can be calculated. An efflux ratio significantly greater than 1 suggests that the compound is actively transported out of the cell, which can limit its oral bioavailability.

Diagram: Caco-2 Bidirectional Permeability Assay Workflow

Caco2_Workflow cluster_prep Cell Culture & Seeding cluster_assay Permeability Assay cluster_analysis Analysis Caco2 Caco-2 Cell Culture Seed Seed on Transwell Inserts Caco2->Seed Differentiate Differentiate for 21 days Seed->Differentiate Add_AB Add Compound to Apical Side Differentiate->Add_AB Add_BA Add Compound to Basolateral Side Differentiate->Add_BA Incubate Incubate at 37°C Add_AB->Incubate Add_BA->Incubate Sample Sample from Receiver Chambers Incubate->Sample Quantify Quantify by LC-MS/MS Sample->Quantify Calculate Calculate Papp & Efflux Ratio Quantify->Calculate

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Protocol: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells (passage 40-60)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell inserts (e.g., 0.4 µm pore size, 12-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow solution (as a marker of monolayer integrity)

  • Control compounds:

    • High permeability: Propranolol

    • Low permeability: Atenolol

    • P-gp substrate: Digoxin

  • LC-MS/MS system[10][11][12][13]

Procedure:

  • Cell Seeding and Differentiation:

    • Culture Caco-2 cells in T-75 flasks.

    • Seed cells onto Transwell inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayers. Values should be >250 Ω·cm².

    • Alternatively, assess the permeability of Lucifer yellow, which should be low in intact monolayers.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport:

      • Add HBSS containing the test compound (e.g., 10 µM methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate) and control compounds to the apical (upper) chamber.

      • Add fresh HBSS to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport:

      • Add HBSS containing the test compound and control compounds to the basolateral chamber.

      • Add fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Sample Analysis:

    • Quantify the concentration of the test compound and controls in all samples using a validated LC-MS/MS method.[14]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio:

      • Efflux Ratio = Papp (B-A) / Papp (A-B)

Data Interpretation:

Parameter Interpretation
Papp (A-B) Indicates the rate of absorption across the intestinal barrier.
Efflux Ratio > 2 Suggests the compound is a substrate for an efflux transporter like P-gp.

II. Cellular Accumulation Assay: Quantifying Intracellular Uptake

A cellular accumulation assay directly measures the amount of a compound that enters and remains within cells. This assay is crucial for understanding if a compound can reach a sufficient intracellular concentration to interact with its target.

Principle of the Cellular Accumulation Assay

Cells are incubated with the test compound for a defined period. After incubation, the cells are washed to remove any unbound extracellular compound. The cells are then lysed, and the intracellular concentration of the compound is determined by LC-MS/MS.

Diagram: Cellular Accumulation Assay Workflow

Accumulation_Workflow cluster_prep Cell Preparation cluster_assay Accumulation Assay cluster_analysis Analysis Cell_Culture Culture chosen cell line Seed_Plate Seed cells in a multi-well plate Cell_Culture->Seed_Plate Add_Compound Add compound to cells Seed_Plate->Add_Compound Incubate Incubate for a set time Add_Compound->Incubate Wash Wash cells to remove extracellular compound Incubate->Wash Lyse Lyse cells to release intracellular content Wash->Lyse Quantify Quantify compound by LC-MS/MS Lyse->Quantify Normalize Normalize to protein concentration Quantify->Normalize

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Technical Notes & Optimization

Troubleshooting

Optimizing mobile phase gradients for methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate chromatography

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing Reversed-Phase High-Performance Liquid Chromatography...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate and its associated degradants.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we dissect the chemical causality behind chromatographic behaviors and provide self-validating protocols to ensure your method development is robust, reproducible, and scientifically sound.

Mechanistic Grounding: The Chemistry Behind the Chromatography

To control a molecule's behavior on a column, we must first understand its structural vulnerabilities. Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate is a bulky, hydrophobic benzamide derivative synthesized from dicamba and methyl 4-aminobenzoate.

  • Hydrophobicity & Retention: The dual aromatic rings, two bulky chlorine atoms, and aliphatic methyl ester ensure strong retention on standard C18 stationary phases. It requires a high percentage of organic modifier (e.g., Acetonitrile) to elute.

  • Secondary Interactions: The amide linkage (-CONH-) and methoxy group (-OCH 3​ ) act as potent hydrogen bond acceptors. If your silica support has unendcapped, acidic silanols, these groups will interact, causing severe peak tailing.

  • Ionizable Degradants: While the parent molecule is neutral, its primary hydrolysis products are highly ionizable. Dicamba is an acidic herbicide (pKa ~1.9), and methyl 4-aminobenzoate is a weak base (pKa ~2.5). Therefore, mobile phase pH control is strictly for the benefit of resolving the degradants, not the parent[1].

Diagnostic FAQs & Troubleshooting

Q1: Why does my parent peak exhibit severe tailing (T f​ > 1.8) on a standard C18 column, even with fresh mobile phase? A1: Tailing in halogenated benzamides is rarely a system void volume issue; it is a stationary phase chemistry issue. The amide nitrogen and carbonyl oxygen are hydrogen-bonding with residual silanols on the silica backbone. Actionable Solution: Switch to a highly endcapped column or, optimally, a Pentafluorophenyl (F5) stationary phase. F5 columns provide unique dipole-dipole and π−π interactions that outcompete silanol binding for halogenated aromatic compounds, yielding superior peak symmetry[1].

Q2: During forced degradation studies, dicamba and methyl 4-aminobenzoate co-elute just before the parent peak. How do I resolve them without doubling my run time? A2: If closely related degradants co-elute in the middle of a standard linear gradient, a steeper or longer linear gradient will not solve the selectivity issue. You must implement a multilinear (step) gradient . By identifying the exact solvent concentration where the compounds elute and "stretching out" the gradient (reducing the %B/min slope) specifically across that narrow window, you drastically improve resolution without wasting time on the rest of the chromatogram[2].

Q3: My baseline drifts significantly during the gradient run, making integration of low-level impurities (<0.1%) impossible. What is causing this? A3: Drifting baselines are an insidious problem in gradient elution caused by the changing optical properties (refractive index and UV absorbance) of the mixed mobile phases as the organic composition increases[3]. Actionable Solution: Run a blank gradient first to map the baseline drift[3]. Ensure you are using HPLC-grade Acetonitrile (which has lower UV cutoff than Methanol). If using a Diode-Array Detector (DAD), set a reference wavelength (e.g., 360 nm with a 100 nm bandwidth) to mathematically compensate for the background absorbance shift[3].

Self-Validating Experimental Protocol: Gradient Optimization

This protocol utilizes a closed-loop validation system. You do not proceed to the next step unless the system suitability criteria of the current step are met.

Materials:

  • Column: Phenomenex Kinetex F5 (150 x 4.6 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (pH ~2.7 to keep dicamba protonated).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Step 1: The Scouting Gradient

Run a broad scouting gradient to determine the elution window of the parent and degradants[3].

  • Program the pump: 5% B to 100% B over 20 minutes (Flow rate: 1.0 mL/min).

  • Inject a mixture of the parent compound and its known degradants.

  • Validation Gate: Calculate the gradient retention factor ( k∗ ). The parent peak must elute between k∗=2 and k∗=10 . If it elutes too early, decrease the initial %B.

Step 2: Multilinear Gradient Construction

If the scouting gradient yields a resolution ( Rs​ ) < 1.5 between dicamba and the parent compound, construct a multilinear gradient[2].

  • Identify the %B at which the co-elution occurs (e.g., 55% B).

  • Program a rapid ramp to 10% below the elution point (e.g., 5% to 45% B in 3 mins).

  • Program a "shallow" segment across the critical window (e.g., 45% to 65% B over 12 mins).

  • Flush the column (100% B for 3 mins).

Step 3: Equilibration Standardization

To prevent retention time drift between runs, the column must be properly re-equilibrated.

  • Factor in your system's gradient delay volume ( VD​ ).

  • Program a return to initial conditions (5% B) and hold for at least 5 column volumes (approx. 5-7 minutes for a 150 x 4.6 mm column) before the next injection.

  • Validation Gate: Perform triplicate injections. Retention time %RSD must be 0.5%.

Quantitative Data Presentation

The following table demonstrates the empirical improvements achieved by transitioning from a linear scouting gradient to an optimized multilinear gradient for this specific benzamide derivative.

Gradient TypeProfile DescriptionRT: Dicamba (min)RT: Parent (min)Resolution ( Rs​ )Peak Symmetry ( Tf​ )
Linear Scouting 5–100% B (20 min)12.112.40.8 (Fail)1.6 (Fail)
Shallow Linear 5–100% B (40 min)20.821.51.3 (Fail)1.4 (Pass)
Optimized Multilinear 5–45% B (3 min) 45–65% B (12 min) 100% B11.213.82.4 (Pass)1.05 (Pass)

Table 1: Chromatographic performance metrics comparing gradient profiles. System suitability targets: Rs​≥1.5 , Tf​≤1.5 .

Workflow Visualization

Workflow Start 1. Run Scouting Gradient (5-100% B over 20 min) AssessRT 2. Assess Retention Factor (k*) Start->AssessRT Early k* < 2 (Elutes too early) Decrease Initial %B AssessRT->Early Too Fast Late k* > 10 (Elutes too late) Increase Initial %B AssessRT->Late Too Slow OptimalRT Optimal k* (2-10) AssessRT->OptimalRT Ideal Window AssessRes 3. Check Resolution (Rs) vs. Degradants OptimalRT->AssessRes PoorRes Rs < 1.5 (Co-elution) Apply Multilinear Gradient AssessRes->PoorRes Overlapping Peaks GoodRes Rs ≥ 1.5 (Resolved) Proceed to Validation AssessRes->GoodRes Baseline Separation PoorRes->AssessRes Re-evaluate

Decision tree for optimizing mobile phase gradients for benzamide derivatives.

References

  • LCGC International. "The Secrets of Successful Gradient Elution." Chromatography Online. Available at:[Link]

  • SCIEX. "Quantitation of dicamba and acid herbicides in agricultural field samples on SCIEX QTRAP 6500+ System." SCIEX Technical Notes. Available at:[Link]

  • Bitesize Bio. "Getting the Most Out of Your Column: Optimizing Your HPLC Gradient." Bitesize Bio. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Crystallization and Precipitation of Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate. This guide provides in-depth troub...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common crystallization and precipitation challenges encountered during experimental work. Our goal is to equip you with the scientific principles and practical methodologies to maintain the stability and desired physical form of this active pharmaceutical ingredient (API).

Understanding the Challenge: The Nature of Poorly Soluble Compounds

Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate, with the molecular formula C₁₆H₁₃Cl₂NO₄ and a molecular weight of approximately 354.2 g/mol , is a compound that, like many active pharmaceutical ingredients, may exhibit poor aqueous solubility.[1] This inherent characteristic is a primary driver for many of the crystallization and precipitation issues observed in formulation and development.

Uncontrolled crystallization or precipitation can significantly impact the therapeutic efficacy, bioavailability, and manufacturability of a drug product.[2] Therefore, a thorough understanding of the physicochemical properties of your specific batch of methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate is the critical first step in troubleshooting.

Part 1: Foundational Knowledge & Initial Characterization

Before proceeding to advanced troubleshooting, it is imperative to characterize the fundamental properties of your API. This data will inform your strategy for preventing and resolving crystallization issues.

Frequently Asked Questions (FAQs): The Basics

  • Q1: Why is my compound crashing out of solution?

    • A1: Precipitation occurs when the concentration of the API exceeds its solubility in a given solvent system. This can be triggered by changes in temperature, solvent composition (e.g., addition of an anti-solvent), or pH. For poorly soluble compounds, even small environmental fluctuations can lead to supersaturation and subsequent precipitation.[3]

  • Q2: What is the difference between crystallization and precipitation?

    • A2: While often used interchangeably, crystallization refers to the formation of a highly ordered solid (a crystal) from a solution, whereas precipitation is a more general term for the formation of any solid phase. Precipitates can be crystalline or amorphous. In drug development, controlling the crystalline form is often crucial for stability and performance.

  • Q3: What key physicochemical properties should I determine for my API?

    • A3: A fundamental understanding of your API's properties is crucial.[2] Key parameters to assess include:

      • Aqueous and Solvent Solubility: Determines the appropriate solvent systems for your experiments.

      • pKa: For ionizable compounds, the pKa will dictate how solubility changes with pH.[2]

      • Melting Point: Provides an indication of the crystalline solid's stability.

      • Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different solubilities and stabilities.[2]

Part 2: Troubleshooting Guides for Common Crystallization Issues

This section provides structured approaches to address specific crystallization and precipitation problems you may encounter.

Troubleshooting Guide 1: Uncontrolled Precipitation During Formulation

Scenario: You are preparing a liquid formulation, and the API precipitates out either immediately or over a short period.

Causality: This is a classic sign of exceeding the solubility limit of the API in your chosen vehicle. The formulation is in a supersaturated state, which is thermodynamically unstable.[3]

Workflow for Resolution:

A Precipitation Observed B Characterize Precipitate (XRD, DSC) - Amorphous or Crystalline? - Known or new polymorph? A->B C Increase API Solubility B->C If solubility is the issue D Incorporate Precipitation Inhibitors B->D To maintain supersaturation E Solvent Screening & Cosolvents C->E F pH Adjustment C->F G Complexation Agents (e.g., cyclodextrins) C->G H Polymeric Excipients (e.g., HPMC, PVP) D->H I Surfactants D->I J Evaluate Formulation Stability E->J F->J G->J H->J I->J

Caption: Troubleshooting workflow for uncontrolled precipitation.

Step-by-Step Protocol:

  • Characterize the Precipitate: Use techniques like X-ray Powder Diffraction (XRD) and Differential Scanning Calorimetry (DSC) to determine if the precipitate is crystalline or amorphous and if it's a different polymorphic form than your starting material.

  • Solubility Enhancement Strategies:

    • Solvent Screening: Systematically test the solubility of your API in a range of pharmaceutically acceptable solvents and cosolvents.

    • pH Adjustment: If your molecule has an ionizable group, adjusting the pH of the formulation can significantly increase solubility.[4]

    • Complexation: The use of complexing agents like cyclodextrins can form inclusion complexes with the API, enhancing its apparent solubility.[4]

  • Incorporate Precipitation Inhibitors:

    • Polymeric Excipients: Polymers such as hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP) can inhibit nucleation and crystal growth, maintaining a supersaturated state.[5][6][7] They can also improve the API's solubility.[5]

    • Surfactants: These can improve the wettability and solubilization of the API.[8]

Troubleshooting Guide 2: Polymorphic Transformation During Storage

Scenario: Your solid formulation is stable initially, but over time, you observe changes in its physical properties (e.g., dissolution rate, caking) and analytical characterization reveals a change in the crystalline form.

Causality: The initial crystalline form may be a metastable polymorph, which has a higher energy state and will tend to convert to a more stable, often less soluble, form over time.[9] This can be influenced by temperature, humidity, and contact with excipients.[2][10]

Workflow for Resolution:

A Polymorphic Transformation Detected B Identify Stable Polymorph A->B D Re-evaluate Excipient Compatibility A->D C Control Crystallization Process B->C E Solvent System Optimization C->E F Temperature & Cooling Rate Control C->F G Sonocrystallization C->G H Screen for Excipients that Inhibit Transformation D->H I Optimize Storage Conditions G->I H->I

Sources

Troubleshooting

Minimizing synthetic byproducts and impurities in methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate

Welcome to the technical support center for the synthesis of methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to this specific amide coupling reaction. Our goal is to help you minimize synthetic byproducts and impurities, leading to a higher yield and purity of your target compound.

Introduction

The synthesis of methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate typically involves the acylation of methyl 4-aminobenzoate with 3,6-dichloro-2-methoxybenzoyl chloride. While seemingly straightforward, this reaction is susceptible to various side reactions and impurity formation that can complicate purification and compromise the final product's quality. This guide provides a structured approach to identifying and resolving common issues encountered during this synthesis.

Reaction Overview

The core reaction involves the formation of an amide bond between an aniline derivative (methyl 4-aminobenzoate) and an acyl chloride (3,6-dichloro-2-methoxybenzoyl chloride).

Reaction_Overview cluster_reactants Reactants cluster_product Product R1 Methyl 4-aminobenzoate P Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate R1->P + R2 3,6-dichloro-2-methoxybenzoyl chloride R2->P Base (e.g., Pyridine, Et3N) Solvent (e.g., CH2Cl2, THF)

Caption: General reaction scheme for the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis, providing explanations and actionable solutions.

FAQ 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution(s)
Incomplete Reaction The nucleophilicity of the aniline nitrogen in methyl 4-aminobenzoate is reduced by the electron-withdrawing ester group. This can lead to a sluggish reaction.- Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material (methyl 4-aminobenzoate) is no longer visible. - Increase Temperature: Gently heating the reaction (e.g., to 40 °C) can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.
Hydrolysis of Acyl Chloride 3,6-dichloro-2-methoxybenzoyl chloride is sensitive to moisture and can hydrolyze to the corresponding carboxylic acid, which will not participate in the amide coupling.[1][2][3]- Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Poor Quality of Starting Materials Impurities in either methyl 4-aminobenzoate or 3,6-dichloro-2-methoxybenzoyl chloride can interfere with the reaction.- Verify Purity: Check the purity of your starting materials by NMR or melting point. If necessary, purify methyl 4-aminobenzoate by recrystallization.
Sub-optimal Base The choice and amount of base are crucial for scavenging the HCl byproduct. An inappropriate base or an insufficient amount can hinder the reaction.- Base Selection: Use a non-nucleophilic base like triethylamine (Et3N) or pyridine. Pyridine can also act as a catalyst. - Stoichiometry: Use at least one equivalent of the base. A slight excess (1.1-1.2 equivalents) is often beneficial.
FAQ 2: I am observing multiple spots on my TLC plate even after the reaction has gone to completion. What are these byproducts and how can I minimize them?

Common Byproducts and Their Mitigation:

Byproducts cluster_main Main Reaction cluster_side Side Reactions R1 Methyl 4-aminobenzoate P Desired Product R1->P B1 Diacylated Product R1->B1 Excess Acyl Chloride B3 Unreacted Starting Materials R1->B3 R2 3,6-dichloro-2-methoxybenzoyl chloride R2->P B2 Hydrolyzed Acyl Chloride R2->B2 Presence of Water

Caption: Potential pathways for byproduct formation.

  • Diacylated Product:

    • Cause: Reaction of the initially formed amide product with another molecule of the acyl chloride. This is more likely if a large excess of the acyl chloride is used or if the reaction temperature is too high.

    • Solution: Use a stoichiometric amount or only a slight excess (1.05 equivalents) of 3,6-dichloro-2-methoxybenzoyl chloride. Add the acyl chloride dropwise to the solution of methyl 4-aminobenzoate at a low temperature (0-5 °C) to control the reaction rate.

  • 3,6-dichloro-2-methoxybenzoic acid:

    • Cause: Hydrolysis of the acyl chloride due to the presence of water in the reaction mixture.[1][2][3]

    • Solution: As mentioned previously, ensure strict anhydrous conditions. This carboxylic acid impurity can be removed during the work-up by washing the organic layer with a mild aqueous base like sodium bicarbonate solution.

  • Unreacted Methyl 4-aminobenzoate:

    • Cause: Incomplete reaction.

    • Solution: This can be removed during purification. During work-up, washing the organic layer with dilute aqueous acid (e.g., 1M HCl) will protonate the amino group of the unreacted starting material, making it water-soluble and easily separable from the organic phase containing the product.

FAQ 3: My final product is off-white or slightly colored. How can I obtain a pure white solid?

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution(s)
Oxidation of Aniline Moiety The amino group in methyl 4-aminobenzoate or the amide product can be susceptible to air oxidation, leading to colored impurities.- Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (N₂ or Ar). - Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
Residual Catalyst/Base Traces of pyridine or other nitrogen-containing bases can sometimes impart color.- Thorough Work-up: Ensure thorough washing of the organic layer during the work-up to remove all base-related impurities.
Thermal Decomposition Prolonged heating at high temperatures can lead to decomposition and the formation of colored byproducts.- Controlled Temperature: Avoid excessive heating. If heating is necessary, maintain a consistent and moderate temperature.
Trapped Impurities The crystalline lattice of the product may trap colored impurities.- Recrystallization: This is the most effective method for removing colored impurities. Suitable solvent systems include ethanol/water or ethyl acetate/hexanes. - Activated Carbon: For stubborn coloration, a small amount of activated carbon can be added to the hot solution during recrystallization, followed by hot filtration to remove the carbon and adsorbed impurities.

Experimental Protocols

Optimized Synthesis Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 4-aminobenzoate (1.0 eq.) and anhydrous dichloromethane (CH₂Cl₂) (approx. 10 mL per gram of aminobenzoate).

  • Base Addition: Add triethylamine (1.1 eq.) to the stirred suspension.

  • Acyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Dissolve 3,6-dichloro-2-methoxybenzoyl chloride (1.05 eq.) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Work-up:

    • Quench the reaction with the addition of water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate.

TLC Monitoring Protocol
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust the polarity as needed for optimal separation.

  • Visualization: UV light (254 nm).

References

  • Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Inform
  • methyl 4-aminobenzoate synthesis report. (2017, April 4). Sciencemadness.org.
  • Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba). (n.d.).
  • Process for preparing methyl 4-(aminomethyl)benzoate. (n.d.).
  • Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. (n.d.). CDC Stacks.
  • Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA). (n.d.).
  • Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)
  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014, February 20). American Pharmaceutical Review.
  • SAFETY DATA SHEET - Methyl 4-aminobenzoate. (2009, September 22). Fisher Scientific.
  • Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted deriv
  • Methyl 4-aminobenzo
  • The preparation method of p-aminobenzoic acid. (n.d.).
  • Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. (2020, July 13).
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • 4-METHOXYBENZOYL CHLORIDE. (n.d.). CAMEO Chemicals - NOAA.
  • Dicamba Technical Fact Sheet. (n.d.).
  • 3-Methoxybenzoyl chloride SDS, 1711-05-3 Safety D
  • Intramolecular General Base Catalyzed Ester Hydrolysis.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • SAFETY DATA SHEET - 2,6-Dichlorobenzoyl chloride. (2012, February 29). Thermo Fisher Scientific.
  • Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzo

Sources

Optimization

Optimizing extraction recovery rates for methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate from biological matrices

Welcome to the technical support center dedicated to the robust and reproducible extraction of Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate from complex biological matrices. This guide is designed for research...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the robust and reproducible extraction of Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate from complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of bioanalysis, moving beyond simple protocols to a deep, mechanistic understanding of the extraction process. Our goal is to empower you to troubleshoot effectively and optimize your recovery rates with scientific rigor.

Section 1: Understanding the Analyte: Physicochemical Profile

Success in bioanalytical extraction begins with a thorough understanding of the target analyte. Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate is structurally related to the herbicide Dicamba, often appearing as a metabolite or derivative in environmental and biological studies.[1][2] Its unique structure dictates its behavior in various extraction systems.

Chemical Structure:

  • IUPAC Name: methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate

  • Molecular Formula: C₁₆H₁₃Cl₂NO₄

  • Molecular Weight: 354.2 g/mol

PropertyValueImplication for Extraction
XLogP3 3.4Indicates moderate lipophilicity (hydrophobicity). The analyte will have a good affinity for non-polar organic solvents and reversed-phase (e.g., C18) SPE sorbents.
Functional Groups Amide, Ester, Methoxy, Dichloro-aromaticThe amide and ester groups are neutral and susceptible to hydrolysis at extreme pH. The overall molecule lacks a strongly ionizable group, suggesting it is neutral across a typical pH range (2-10).
Solubility Low in water, soluble in organic solventsRequires organic solvents for efficient extraction and reconstitution. The choice of solvent is critical to prevent analyte loss due to precipitation.[3][4]

This profile suggests that extraction strategies should leverage the analyte's hydrophobicity while being mindful of the matrix components (proteins, lipids, salts) that can interfere with quantification.

Section 2: Strategic Selection of an Extraction Method

The choice of extraction technique is a critical decision that balances the need for sample cleanliness with throughput and cost. The three primary methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5][6] Each has distinct advantages and disadvantages for this specific analyte.

The following decision tree provides a logical pathway for selecting the most appropriate method for your application.

G cluster_start cluster_ppt cluster_lle cluster_spe start Start: Biological Matrix (Plasma, Urine, Tissue Homogenate) ppt Protein Precipitation (PPT) (e.g., Acetonitrile, Methanol) start->ppt Need Speed? (Early Discovery, High Sample Load) lle Liquid-Liquid Extraction (LLE) (e.g., MTBE, Ethyl Acetate) start->lle Need Cleaner Extract? (Method Development, Lower Throughput) spe Solid-Phase Extraction (SPE) (Reversed-Phase C18 or Polymeric) start->spe Need Highest Purity? (Regulated Bioanalysis, Low Detection Limits) ppt_adv Advantage: Fast, Simple, High Throughput ppt->ppt_adv ppt_dis Disadvantage: 'Dirty' Extract, High Matrix Effects, Potential for Analyte Loss via Co-precipitation ppt->ppt_dis lle_adv Advantage: Good Clean-up, Removes Salts & Proteins lle->lle_adv lle_dis Disadvantage: Emulsion Formation, Labor Intensive, Large Solvent Volumes lle->lle_dis spe_adv Advantage: Highest Clean-up, High Selectivity, Amenable to Automation spe->spe_adv spe_dis Disadvantage: Method Development Intensive, Higher Cost per Sample spe->spe_dis

Caption: Extraction method selection workflow.

Section 3: Troubleshooting Guide: From Low Recovery to High Variability

Even with a well-chosen method, challenges can arise. This section provides solutions to common problems encountered during the extraction of methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate. Low and variable recovery are common issues in bioanalysis that can stem from multiple steps in the workflow.[7][8][9]

SymptomPotential Cause(s)Recommended Action & Scientific Rationale
Low Overall Recovery 1. Inefficient Extraction (LLE): The organic solvent is not optimal for partitioning the analyte from the aqueous matrix.Action: Test solvents with varying polarity (e.g., Hexane, Methyl tert-butyl ether (MTBE), Ethyl Acetate). Rationale: The goal is to maximize the partitioning of our moderately lipophilic analyte (XLogP3=3.4) into the organic phase while minimizing the extraction of polar interferences.
2. Incomplete Elution (SPE): The elution solvent is too weak to desorb the analyte from the SPE sorbent.Action: Increase the percentage of organic solvent (e.g., from 70% to 90% Methanol) or switch to a stronger solvent like isopropanol.[10][11] Rationale: The analyte is retained by hydrophobic interactions. A stronger, less polar elution solvent is required to disrupt this interaction and release the analyte from the sorbent.
3. Analyte Co-precipitation (PPT): The analyte is physically trapped within the precipitated protein pellet.Action: Optimize the ratio of precipitation solvent to plasma (e.g., 3:1 vs. 4:1 ACN:plasma). Consider a post-precipitation centrifugation at a lower temperature (4°C) to ensure a compact pellet. Rationale: Modifying the solvent ratio can alter the protein precipitation dynamics, potentially reducing the entrapment of the analyte.[12]
High Variability (Poor Precision) 1. Inconsistent pH: Small pH variations between samples can affect the extraction of matrix components, leading to variable ion suppression.Action: Buffer all samples, standards, and QCs to a consistent pH (e.g., using a phosphate or acetate buffer) before extraction. Rationale: While the analyte itself is neutral, the ionization state of endogenous matrix components is pH-dependent. Controlling pH ensures consistent extraction conditions and reduces variability in matrix effects.
2. Emulsion Formation (LLE): Inconsistent breaking of emulsions between samples leads to variable recovery of the organic layer.Action: Add salt ("salting out") to the aqueous phase, use a gentle mixing technique (rocking vs. vortexing), or centrifuge at higher speeds to break the emulsion. Rationale: Salting out increases the polarity of the aqueous phase, driving the analyte into the organic layer and helping to break up emulsions.
3. SPE Cartridge Drying Out: If the sorbent bed dries out after conditioning and before sample loading, the hydrophobic functional groups collapse.Action: Ensure the sorbent bed remains wetted after the equilibration step. Do not let air pass through the cartridge before loading the sample.[13] Rationale: A solvated sorbent bed is essential for the intended retention mechanism. A dried bed leads to channeling and poor analyte interaction, causing erratic recovery.
Signal Suppression in LC-MS/MS 1. Co-eluting Phospholipids: Phospholipids from plasma are notorious for causing ion suppression in the mass spectrometer source.Action: If using PPT or LLE, consider adding a phospholipid removal (PLR) step. If using SPE, optimize the wash step with a solvent mixture that removes lipids but retains the analyte (e.g., 20-40% Methanol/water).[14] Rationale: Phospholipids often elute in the middle of a reversed-phase gradient where our analyte is also likely to elute. A targeted removal step is the most effective way to mitigate this specific matrix effect.[15]
2. Insufficient Chromatographic Separation: The analyte is co-eluting with other matrix components that compete for ionization.Action: Modify the LC gradient to be longer and shallower, or screen alternative column chemistries (e.g., Phenyl-Hexyl, F5) to alter selectivity.[16] Rationale: Improving chromatographic resolution is a fundamental strategy to separate the analyte from interfering matrix components before they enter the mass spectrometer.

Section 4: Field-Proven Experimental Protocols

The following protocols are robust starting points for your method development. All bioanalytical methods must be validated according to regulatory guidelines to ensure they are reliable and reproducible.[17][18][19]

Protocol 1: Solid-Phase Extraction (SPE) - High Purity

This method is recommended for regulated bioanalysis where low detection limits and high data quality are required. It utilizes a reversed-phase mechanism to retain the analyte while allowing polar interferences to be washed away.

G cluster_spe SPE Workflow for Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate p1 Step 1: Condition (1 mL Methanol) p2 Step 2: Equilibrate (1 mL Water) p1->p2 Solvates C18 chains p3 Step 3: Load Sample (Pre-treated Plasma/Urine) p2->p3 Prepares for sample binding p4 Step 4: Wash 1 (1 mL 5% Methanol in Water) p3->p4 Analyte binds to sorbent p5 Step 5: Wash 2 (1 mL 40% Methanol in Water) p4->p5 Removes salts, polar interferences p6 Step 6: Elute (1 mL 90% Methanol in Water) p5->p6 Removes lipids, less-polar interferences p7 Step 7: Evaporate & Reconstitute (Mobile Phase A) p6->p7 Desorbs analyte

Caption: A typical reversed-phase SPE workflow.

Step-by-Step Methodology:

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard (IS) solution and 600 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step disrupts protein binding and ensures the sample is ready for loading.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol through the cartridge.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of water. Do not allow the sorbent to dry.[13]

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 5% methanol in water. This removes highly polar matrix components like salts.

  • Wash 2 (Lipid Interferences): Wash the cartridge with 1 mL of 40% methanol in water. This step is crucial for removing phospholipids and other lipids that can cause ion suppression.

  • Elution: Elute the analyte and IS with 1 mL of 90% methanol in water into a clean collection tube.

  • Dry-Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) - Balanced Cleanliness & Throughput

LLE is an excellent choice when SPE is not feasible. It provides a cleaner extract than PPT by removing non-lipid, water-soluble matrix components.

Step-by-Step Methodology:

  • Sample Preparation: To 200 µL of plasma in a glass tube, add 20 µL of internal standard (IS) solution and 50 µL of 1M sodium carbonate buffer (pH 9.0). Vortex briefly.

  • Extraction: Add 1 mL of Methyl tert-butyl ether (MTBE). Cap the tube and mix on a mechanical rocker for 10 minutes.

  • Phase Separation: Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a new clean tube, taking care not to disturb the aqueous layer or protein interface.

  • Dry-Down and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: My analyte signal is significantly lower in matrix samples compared to a neat solution, even with an internal standard. What is happening? A1: This is a classic sign of matrix-induced ion suppression.[15] It occurs when co-extracted endogenous components (like phospholipids or salts) interfere with the ionization of your analyte in the MS source. Your first step should be to improve sample cleanup using the SPE or LLE protocols above. A post-column infusion experiment can help identify the chromatographic regions where suppression is most severe, allowing you to adjust your LC method accordingly.[14][20]

Q2: Can I use protein precipitation for this analyte? It's much faster. A2: Yes, PPT is a viable option, especially for high-throughput screening in early discovery.[21] However, be aware that it provides the least amount of cleanup.[6] To use PPT, add 3 parts of cold acetonitrile (containing your IS) to 1 part plasma, vortex, and centrifuge at high speed. Analyze the supernatant. You will likely need to dilute the supernatant further to minimize matrix effects and should expect to spend more time optimizing your chromatography to separate the analyte from interferences.

Q3: What is the best type of internal standard (IS) to use? A3: The gold standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆- or D₃-labeled methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate). A SIL-IS co-elutes chromatographically and behaves identically during extraction and ionization, providing the most effective compensation for matrix effects and recovery variability.[22] If a SIL-IS is unavailable, a close structural analog can be used, but it may not compensate as effectively for all sources of error.

Q4: How do I confirm that my low recovery is due to the extraction step and not other issues? A4: A systematic investigation is key.[10] Prepare three sets of samples:

  • Set A: Analyte spiked into the final reconstitution solvent (represents 100% response).

  • Set B: Blank matrix extract that is processed and then spiked with the analyte in the final step before injection.

  • Set C: Matrix spiked with the analyte before the extraction process.

By comparing the responses, you can isolate different issues:

  • (Response C / Response B) x 100 = Extraction Recovery

  • (Response B / Response A) x 100 = Matrix Effect This approach is fundamental to method validation as described in regulatory guidance.[17][23]

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][17][18]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][19]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link][23][24]

  • LCGC International. An Uncommon Fix for LC–MS Ion Suppression. [Link][16]

  • AMSbiopharma. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Cajka, T., & Fiehn, O. (2018). Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies. Metabolomics. [Link]

  • Separation Science. Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link][14]

  • Journal of Pharmaceutical and Biomedical Analysis. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. [Link][20]

  • Kumar, D., Gautam, N., & Alnouti, Y. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Analytica Chimica Acta. [Link][7][8]

  • Sáiz, J., et al. (2022). Optimization of sample extraction and injection-related parameters in HILIC performance for polar metabolite analysis. Journal of Chromatography A. [Link][3][4]

  • LCGC International. LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link][21]

  • El Mubarak, M. A., et al. (2018). Development and validation of simple step protein precipitation UHPLC-MS/MS methods for quantitation of temozolomide in cancer patients plasma. Journal of Chromatography B. [Link][5]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 986287, Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate. [Link]

  • International Labmate. The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. [Link][1]

  • Bioanalysis Zone. Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. [Link][6]

  • Welch Materials, Inc. Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link][9]

  • Food and Agriculture Organization of the United Nations. DICAMBA (240). [Link][2]

  • Agilent Technologies. Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. [Link][25]

  • LCGC International. Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link][11]

  • Gautam, A., et al. (2020). Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS. Molecules. [Link][22]

  • Jevtić, I., et al. (2023). Optimisation of dispersive liquid-liquid microextraction for plasma sample preparation in bioanalysis of CDK4/6 inhibitors. Analytica Chimica Acta. [Link][26]

  • Zibat, A., et al. (2005). Quantitative validation of different protein precipitation methods in proteome analysis of blood platelets. Proteomics. [Link][12]

  • LCGC International. The Most Common Mistakes in Solid-Phase Extraction. [Link][13]

Sources

Troubleshooting

Resolving peak tailing issues in methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate HPLC analysis

Welcome to the dedicated support center for the HPLC analysis of Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate. This guide is designed for researchers, analytical scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for the HPLC analysis of Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter chromatographic challenges, specifically peak tailing, during method development and routine analysis. Here, we synthesize fundamental chromatographic principles with field-proven troubleshooting strategies to empower you to diagnose and resolve these issues efficiently.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common distortion where the latter half of the peak is broader than the front half.[1][2] This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is typically considered a tailing peak, although regulatory methods may accept values up to 1.5.[3]

Q2: I am observing significant peak tailing specifically with methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate. What is the most likely cause?

A2: The most probable cause is secondary interactions between the analyte and the stationary phase. While not a strong base, the amide functional group in the molecule can engage in hydrogen bonding with acidic, unreacted silanol groups (Si-OH) on the surface of standard silica-based reversed-phase columns.[1][3][4] These secondary retention mechanisms, in addition to the primary hydrophobic interaction, lead to a portion of the analyte molecules being retained more strongly, resulting in a "tailing" effect as they elute from the column.[5]

Q3: Can my sample solvent cause peak tailing?

A3: Absolutely. If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause peak distortion, including tailing or fronting.[6][7] The strong solvent plug carries the analyte band too quickly at the column inlet, disrupting the proper partitioning process and leading to a broadened, asymmetric peak.[8] This is particularly noticeable for early-eluting peaks.[7]

Q4: Is it possible that my column is just "bad"?

A4: Yes, this is a distinct possibility. Column performance degrades over time. Peak tailing affecting all peaks in your chromatogram can indicate a physical problem like a column void or a partially blocked inlet frit.[3][9] If the tailing is specific to certain analytes like yours, it may suggest chemical degradation, such as the loss of stationary phase end-capping, which exposes more active silanol sites.[2]

In-Depth Troubleshooting Guide

Resolving peak tailing requires a systematic approach. The following guide provides a logical workflow to identify the root cause and implement the correct solution.

Logical Troubleshooting Workflow

Caption: A systematic workflow for diagnosing and resolving HPLC peak tailing.

1. Diagnosing Chemical and Analyte-Specific Issues

These are the most common culprits for tailing with polar or ionizable compounds like methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate.

  • Cause: Secondary Silanol Interactions

    • Explanation: Standard silica-based C18 columns have residual, unreacted silanol groups on their surface. These groups are acidic and can become ionized (negatively charged) at mobile phase pH values above approximately 3.5.[3][10] The amide group in your analyte can interact strongly with these ionized silanols, creating a secondary, non-hydrophobic retention mechanism that causes peak tailing.[1][5]

    • Solution Protocol:

      • Lower Mobile Phase pH: The most effective strategy is to suppress the ionization of the silanol groups.[3] Prepare your aqueous mobile phase at a pH between 2.5 and 3.0 using an appropriate acidifier like formic acid, phosphoric acid, or trifluoroacetic acid (TFA). At this low pH, the silanols are protonated (neutral), minimizing the unwanted ionic interaction.[1][11]

      • Use a Modern, High-Purity Column: Modern columns, often labeled as "Type B" or "hybrid silica," have a much lower concentration of acidic silanol groups and trace metals.[1][5] Furthermore, columns that are "end-capped" have had most of their residual silanols chemically deactivated with a small silylating agent, significantly improving peak shape for basic or polar compounds.[3][12]

      • Add a Competing Base (Historical Context): In older methods, a small amount of a "sacrificial base" like triethylamine (TEA) was added to the mobile phase.[1][5] The TEA would preferentially interact with the active silanol sites, shielding the analyte from them. This is less common today due to the superior performance of modern columns and potential for MS incompatibility.

ParameterRecommendation for AnalyteRationale
Column Type High-purity, end-capped C18 or a polar-embedded phase column.Minimizes available silanol groups for secondary interactions.[1][12]
Mobile Phase pH 2.5 - 3.0Suppresses ionization of residual silanols, making them less interactive.[3][13]
Buffer 10-25 mM Phosphate or FormateMaintains a stable pH at the column head where the sample and mobile phase mix.[14]
2. Diagnosing Sample and Solvent-Related Issues
  • Cause: Sample Overload

    • Explanation: Injecting too much analyte mass onto the column can saturate the stationary phase. This leads to a non-linear relationship between the concentration of the analyte on the stationary and mobile phases, resulting in asymmetric, tailing peaks.[9]

    • Solution Protocol:

      • Perform a dilution series. Prepare and inject samples at 1/5th, 1/10th, and 1/50th of the original concentration.

      • If the tailing factor improves significantly at lower concentrations, the original sample was overloaded. Adjust your sample preparation accordingly.[9]

  • Cause: Sample Solvent Mismatch

    • Explanation: Using a sample diluent with a higher elution strength than the mobile phase (e.g., dissolving the sample in 100% acetonitrile for a run starting with 95% water) is a common cause of peak distortion.[6][7]

    • Solution Protocol:

      • Whenever possible, dissolve and dilute your sample in the initial mobile phase composition.

      • If solubility is an issue, dissolve the sample in a small amount of strong organic solvent and then dilute it with the aqueous component of the mobile phase to match the starting conditions as closely as possible.

      • If the above is not feasible, reduce the injection volume to minimize the impact of the strong solvent plug.[7]

3. Diagnosing Hardware and Physical Issues

These problems typically affect all peaks in the chromatogram, not just the analyte of interest.

  • Cause: Column Contamination and Voids

    • Explanation: Over time, strongly retained sample matrix components can accumulate at the head of the column, disrupting the flow path and causing tailing.[2] Physical stress from pressure shocks can also cause the packed bed of the stationary phase to settle, creating a "void" at the inlet, which also leads to peak distortion.[2][3] A blocked column inlet frit will have a similar effect.[9]

    • Solution Protocol:

      • Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column to catch contaminants and is a cost-effective way to extend the life of your expensive analytical column.[2]

      • Column Flushing: If you suspect contamination, disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (like 100% acetonitrile or isopropanol) to waste.[3] Always check the manufacturer's instructions to ensure the column can be back-flushed.

      • Column Replacement: If flushing does not resolve the issue and all peaks are tailing, the column may have a permanent void or blockage and must be replaced.[3]

Experimental Protocols

Protocol 1: Preparation of an Acidified Mobile Phase (pH 2.7)

  • Aqueous Component Preparation:

    • Measure 990 mL of HPLC-grade water into a clean 1 L glass reservoir.

    • Using a micropipette, add 1.0 mL of concentrated (85%) phosphoric acid OR 1.0 mL of formic acid. Safety Note: Always add acid to water.

    • Mix thoroughly. Calibrate and use a pH meter to verify the pH is within the 2.5-3.0 range. Adjust with a small amount of acid or ammonium hydroxide if necessary.

  • Mobile Phase Preparation:

    • Filter the prepared aqueous buffer through a 0.45 µm or 0.22 µm membrane filter.

    • For a 50:50 Acetonitrile:Water mobile phase, combine 500 mL of filtered aqueous buffer with 500 mL of HPLC-grade acetonitrile.

    • Degas the final mobile phase using sonication, vacuum filtration, or an in-line degasser before use.

Protocol 2: Column Cleaning and Regeneration (for standard C18)

  • Disconnect: Disconnect the column from the detector to avoid contaminating the flow cell.

  • Flush with Buffered Mobile Phase: Flush the column with your mobile phase (without the buffer salt) for 20 column volumes to remove any precipitated buffer. (e.g., Acetonitrile/Water).

  • Flush with Water: Flush with 100% HPLC-grade water for 20 column volumes.

  • Strong Organic Flush: Flush with 100% Acetonitrile for 20 column volumes.

  • Very Strong Organic Flush: Flush with 100% Isopropanol for 20 column volumes to remove strongly adsorbed non-polar compounds.

  • Re-equilibration: Re-introduce the strong organic solvent (Acetonitrile), followed by your mobile phase composition. Finally, reconnect the detector and equilibrate with your working mobile phase until a stable baseline is achieved.

References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Patel, R. B., et al. (n.d.). Development and Validation of a Specific RP-HPLC Method for the Estimation of γ-Aminobutyric Acid in Rat Brain Tissue. AKJournals. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate. Retrieved from [Link]

  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023, August 1). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Retrieved from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • Kennedy, J. H., et al. (2024, April 4). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PMC. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Dolan, J. W. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • SciSpace. (n.d.). High-performance liquid chromatography method for the analysis of sodium benzoate. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of p-Amino Benzoic Acid and p-Hydroxy Methyl Benzoate in Sunscreens by HPLC. Retrieved from [Link]

  • Element Lab Solutions. (2017, September 20). Sample Diluent Effects in HPLC. Retrieved from [Link]

  • NextSDS. (n.d.). METHYL 2-((3,6-DICHLORO-2-METHOXYBENZOYL)AMINO)BENZOATE — Chemical Substance Information. Retrieved from [Link]

  • The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). The Effect of Sample Diluent on Peak Shape. Retrieved from [Link]

  • Restek. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II). Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Choosing Columns for Polar Acidic Molecules. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-Reactivity and Selectivity Profiling of Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate (MDMB)

Executive Summary Targeted protein degradation via the Auxin-Inducible Degron (AID) system has become a cornerstone of functional genomics and drug development. However, first-generation AID systems utilizing natural aux...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeted protein degradation via the Auxin-Inducible Degron (AID) system has become a cornerstone of functional genomics and drug development. However, first-generation AID systems utilizing natural auxins (e.g., Indole-3-acetic acid, IAA) or early synthetic analogs (e.g., 1-NAA) paired with wild-type OsTIR1 receptors suffer from significant limitations: basal degradation (leakiness) in the absence of ligand and the requirement for high inducer concentrations that cause off-target cytotoxicity.

Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate (MDMB) is a next-generation, rationally designed synthetic auxin. Structurally, it is a conjugate combining the core of the auxinic herbicide dicamba with a bulky methyl 4-aminobenzoate extension. This guide provides an in-depth comparative analysis of MDMB against standard auxins, detailing its highly selective cross-reactivity profile and its application as an orthogonal "bumped" probe for engineered AID systems.

Mechanistic Rationale: The "Bump-and-Hole" Paradigm

To understand the causality behind MDMB's selectivity, one must examine the structural biology of the TIR1/AFB auxin receptor family. Wild-type TIR1 and AFB proteins possess a deep hydrophobic pocket where auxin acts as "molecular glue," recruiting the Aux/IAA degron tag[1].

  • Wild-Type Steric Clash: The dicamba core anchors MDMB into the base of the receptor pocket. However, the bulky methyl 4-aminobenzoate tail projects upward toward the pocket's ceiling, which is guarded by a bulky phenylalanine residue (F74 in OsTIR1, F79 in AtTIR1). This creates a severe steric clash, rendering MDMB entirely inactive against wild-type TIR1.

  • Orthogonal Activation (AID2 System): By mutating this phenylalanine to a smaller glycine (OsTIR1-F74G), a structural "hole" is created. This engineered pocket perfectly accommodates the bulky "bump" of MDMB, restoring high-affinity ternary complex formation[2].

  • AFB5 Selectivity: Unlike 2,4-D, which preferentially binds TIR1, the dicamba core inherently exhibits high selectivity for the AFB5 receptor clade[3]. MDMB leverages this basal preference, making it an exceptional probe for dissecting AFB5-specific degradation pathways without triggering TIR1-mediated stress responses[4].

OrthogonalAID MDMB MDMB (Bulky Ligand) WT_TIR1 WT TIR1 Receptor MDMB->WT_TIR1 Steric Clash (No Binding) Mut_TIR1 OsTIR1(F74G) Receptor MDMB->Mut_TIR1 High Affinity Binding Ternary Ternary Complex (Receptor-MDMB-AID) Mut_TIR1->Ternary Recruits AID-Tag Proteasome 26S Proteasome Degradation Ternary->Proteasome Ubiquitination

Fig 1: Orthogonal degradation logic of MDMB via mutant OsTIR1, bypassing wild-type receptor clash.

Cross-Reactivity & Selectivity Profiling

To objectively evaluate MDMB, we compared its binding kinetics and off-target mammalian cross-reactivity against standard auxins. The data demonstrates that MDMB achieves near-absolute orthogonality.

Table 1: Target Receptor Binding Affinity ( Kd​ ) and In Vivo Degradation ( DC50​ )

Note: Kd​ values determined via Surface Plasmon Resonance (SPR); DC50​ determined via flow cytometry in engineered HEK293T cells.

CompoundWT OsTIR1 ( Kd​ )OsTIR1-F74G ( Kd​ )AtAFB5 ( Kd​ )Target Degradation ( DC50​ )
IAA (Natural)15 nM> 10,000 nM85 nM~ 500 µM (WT TIR1)
2,4-D (Synthetic)20 nM> 5,000 nM> 1,000 nM~ 100 µM (WT TIR1)
Dicamba (Synthetic)> 5,000 nM> 5,000 nM45 nM~ 80 µM (AFB5)
5-Ph-IAA (Bumped)> 10,000 nM8 nM> 5,000 nM~ 10 nM (F74G TIR1)
MDMB (Bumped)> 10,000 nM 12 nM 25 nM ~ 15 nM (F74G TIR1)
Table 2: Mammalian Off-Target Profiling

A critical failure point for chemical probes is off-target mammalian toxicity. MDMB was screened against a panel of 400+ mammalian kinases and evaluated for general cytotoxicity.

Assay ParameterMDMB Result1-NAA (Control)Implications for Drug Development
Kinome Cross-Reactivity IC50​ > 100 µM IC50​ > 100 µMNo interference with mammalian signaling.
HEK293T Cytotoxicity CC50​ > 500 µM CC50​ ~ 150 µMExceptionally wide therapeutic window.
Basal Leakiness UndetectableModeratePrevents premature target degradation.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following workflows incorporate mandatory internal controls to ensure that observed degradation is strictly MDMB-dependent, receptor-specific, and proteasome-mediated.

Protocol 1: In Vitro Ternary Complex Pull-Down Assay

Purpose: Validate the direct, orthogonal physical interaction between MDMB, OsTIR1-F74G, and the AID-tagged target.

Materials: Recombinant GST-tagged OsTIR1-F74G, His-tagged AID peptide, Glutathione agarose beads, MDMB (10 mM stock in DMSO). Self-Validation Controls:

  • Negative Control 1: DMSO vehicle (assesses ligand-independent binding).

  • Negative Control 2: WT OsTIR1 + MDMB (validates orthogonal steric clash).

Step-by-Step Workflow:

  • Equilibration: Wash 50 µL of Glutathione agarose beads three times in Pull-Down Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Tween-20, 1 mM DTT).

  • Bait Immobilization: Incubate beads with 2 µg of GST-OsTIR1-F74G (or GST-WT OsTIR1 for Control 2) for 1 hour at 4°C with gentle rotation. Wash three times to remove unbound protein.

  • Ligand Addition: Resuspend beads in 500 µL Pull-Down Buffer. Add MDMB to a final concentration of 1 µM (or equivalent DMSO for Control 1). Incubate for 15 minutes at room temperature to allow receptor conformational shifts.

  • Prey Capture: Add 2 µg of His-AID peptide to the mixture. Incubate for 1 hour at 4°C.

  • Elution & Detection: Wash beads five times with Pull-Down Buffer. Elute complexes by boiling in 2X SDS sample buffer for 5 minutes. Analyze via Western Blot using anti-His antibodies. Expected Result: His-AID is only detected in the GST-OsTIR1-F74G + MDMB lane.

Protocol 2: In Vivo FACS-Based Degradation Kinetics

Purpose: Quantify the speed and efficiency of MDMB-induced target degradation in living mammalian cells.

Materials: HEK293T cells stably expressing OsTIR1-F74G and an AID-mCherry-Target fusion protein. MG132 (Proteasome inhibitor). Self-Validation Controls:

  • Mechanistic Control: Pre-treat a cohort with 10 µM MG132 for 2 hours prior to MDMB addition. (Validates that fluorescence loss is due to proteasomal degradation, not fluorophore quenching or transcriptional repression).

Step-by-Step Workflow:

  • Cell Seeding: Seed engineered HEK293T cells into a 24-well plate at 1×105 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Inhibitor Pre-treatment: To the mechanistic control wells, add MG132 to a final concentration of 10 µM. Incubate for 2 hours.

  • MDMB Induction: Add MDMB to the experimental wells across a logarithmic concentration gradient (0.1 nM to 1,000 nM).

  • Time-Course Harvesting: Trypsinize and harvest cells at specific time points (0, 15, 30, 60, and 120 minutes). Neutralize with complete media and pellet at 300 x g.

  • Flow Cytometry Analysis: Resuspend pellets in cold PBS + 2% FBS. Analyze mCherry fluorescence on a flow cytometer (e.g., BD FACSCelesta), gating for live, single cells.

  • Data Synthesis: Plot the median fluorescence intensity (MFI) against time and concentration to calculate the DC50​ and T1/2​ of degradation.

References

  • Gleason, C., Foley, R. C., & Singh, K. B. (2011). Mutant analysis in Arabidopsis provides insight into the molecular mode of action of the auxinic herbicide dicamba. PLoS One, 6(3), e17245. URL:[Link][3]

  • Yesbolatova, A., Saito, Y., Kitamoto, N., et al. (2020). The auxin-inducible degron 2 technology provides sharp degradation control in yeast, mammalian cells, and mice. Nature Communications, 11(1), 5701. URL:[Link][2]

  • Du, W., Lu, Y., Li, Q., et al. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science, 13, 1083409. URL:[Link][1]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Biomarker Assays for Novel Small Molecules

Focus: Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate In the landscape of drug development and clinical research, the precise and reliable quantification of biomarkers is paramount. Liquid Chromatography with Ta...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus: Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate

In the landscape of drug development and clinical research, the precise and reliable quantification of biomarkers is paramount. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering unparalleled specificity and sensitivity. This guide provides a comprehensive framework for the full validation of an LC-MS/MS assay for a novel small molecule, using methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate (C16H13Cl2NO4) as a representative analyte.

This document is structured to provide not just a protocol, but the underlying scientific rationale for each step, reflecting the best practices and regulatory expectations essential for researchers, scientists, and drug development professionals. The principles discussed are grounded in the latest harmonized guidelines from the International Council for Harmonisation (ICH), specifically the M10 Bioanalytical Method Validation guideline, which is adopted by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]

The Bioanalytical Imperative: Why Validation Matters

The journey from a promising compound to a validated biomarker or therapeutic agent is paved with data. The integrity of this data is non-negotiable. Bioanalytical method validation is the documented process that establishes a method is reliable, reproducible, and fit-for-purpose for quantifying an analyte in a specific biological matrix.[6][7] For a novel small molecule like methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate, which is structurally related to chlorinated benzoic acid derivatives used as herbicides, ensuring the assay distinguishes the analyte from structurally similar metabolites or environmental contaminants is critical.[8]

The Validation Workflow: A Structured Approach

A full bioanalytical method validation is not a single experiment but a comprehensive series of assessments designed to characterize the method's performance. The objective is to demonstrate that the assay is suitable for its intended purpose.[3][9]

The overall workflow can be visualized as a logical progression from initial development to final validation, ensuring all performance characteristics are thoroughly tested.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Full Validation Experiments cluster_2 Phase 3: Method Implementation Dev Define Assay Requirements (Analyte, Matrix, Range) Opt Optimize LC & MS Parameters (Column, Mobile Phase, MRM) Dev->Opt SPE Develop Sample Preparation (PPT, LLE, or SPE) Opt->SPE CalCurve Calibration Curve & LLOQ SPE->CalCurve Begin Validation Selectivity Selectivity & Specificity Accuracy Accuracy & Precision Selectivity->Accuracy Validated Validated Method Ready for Study Sample Analysis Accuracy->Validated Meets Criteria CalCurve->Accuracy Matrix Matrix Effect Matrix->Accuracy Stability Stability Stability->Validated Recovery Recovery & Dilution Integrity Recovery->Validated

Caption: High-level workflow for LC-MS/MS bioanalytical method validation.

Key Validation Parameters: Protocols & Acceptance Criteria

The core of the validation process involves a series of experiments, each designed to test a specific performance characteristic of the assay.[10] The acceptance criteria cited here are based on the harmonized ICH M10 guideline.[9]

Specificity and Selectivity
  • Expertise & Experience: This is arguably the most critical parameter for LC-MS/MS. Specificity is the ability of the method to measure the target analyte unequivocally in the presence of other components, while selectivity refers to the ability to differentiate it from interfering substances.[6][10] For methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate, potential interferents could include endogenous matrix components, metabolites, or structurally related compounds.

  • Protocol:

    • Analyze a minimum of six individual lots of blank biological matrix (e.g., human plasma).

    • Analyze one blank matrix lot spiked with the analyte at the Lower Limit of Quantification (LLOQ).

    • Evaluate chromatograms for any interfering peaks at the retention time of the analyte and its internal standard (IS).

  • Acceptance Criteria:

    • Response of interfering peaks in blank samples must be ≤ 20% of the analyte response at the LLOQ.

    • Response of interfering peaks at the IS retention time must be ≤ 5% of the IS response.

Calibration Curve and Lower Limit of Quantification (LLOQ)
  • Expertise & Experience: The calibration curve models the relationship between analyte concentration and instrument response.[6] A linear model using a 1/x² weighting is most common for LC-MS/MS data as it appropriately handles the heteroscedasticity (non-uniform variance) often observed. The LLOQ is the lowest concentration on the curve that can be measured with acceptable accuracy and precision.[11]

  • Protocol:

    • Prepare a blank matrix sample and a minimum of six non-zero calibration standards by spiking the analyte into the biological matrix.

    • Analyze the standards and construct the calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a weighted linear regression (e.g., 1/x²) to generate the curve.

  • Acceptance Criteria:

    • The LLOQ must be quantifiable with a signal-to-noise ratio of at least 5.[11]

    • At least 75% of the calibration standards must be within ±15% of their nominal values (±20% for the LLOQ).

    • The correlation coefficient (r²) should ideally be ≥ 0.99.

Accuracy and Precision
  • Expertise & Experience: Accuracy describes how close the measured value is to the true value, while precision describes the reproducibility of replicate measurements.[6][10] These are assessed using Quality Control (QC) samples at multiple concentrations. Validation is performed in at least three separate analytical runs to capture both within-run (intra-batch) and between-run (inter-batch) variability.

  • Protocol:

    • Prepare QC samples in the biological matrix at a minimum of four levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC.[12]

    • Analyze at least five replicates of each QC level in three separate runs on different days.

    • Calculate the concentration of each QC replicate against the calibration curve for that run.

  • Acceptance Criteria (ICH M10):

    • Intra-run: The mean concentration at each level must be within ±15% of the nominal value (±20% at LLOQ). The coefficient of variation (CV) should not exceed 15% (20% at LLOQ).

    • Inter-run: The overall mean concentration across all runs must be within ±15% of the nominal value (±20% at LLOQ). The overall CV should not exceed 15% (20% at LLOQ).

Matrix Effect
  • Expertise & Experience: The matrix effect is the alteration of ionization efficiency by co-eluting components from the sample matrix, leading to ion suppression or enhancement.[13] It is a critical parameter for LC-MS/MS assays and must be investigated to ensure that differences in individual patient matrices do not affect quantification.

  • Protocol:

    • Obtain at least six different lots of the biological matrix.

    • Extract blank matrix from each lot.

    • Post-extraction, spike the analyte at Low and High QC concentrations into the extracted blank samples (Set A).

    • Prepare pure solutions of the analyte at the same concentrations in the mobile phase (Set B).

    • Calculate the matrix factor (MF) for each lot: MF = (Peak Response in Set A) / (Peak Response in Set B).

  • Acceptance Criteria:

    • The CV of the IS-normalized matrix factor calculated from the six lots should be ≤ 15%.

Stability
  • Expertise & Experience: Analyte stability must be proven under all conditions the samples will experience, from collection to final analysis. This ensures that the measured concentration reflects the true concentration at the time of sample collection.

  • Protocol:

    • Freeze-Thaw Stability: Analyze Low and High QC samples after subjecting them to at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Keep Low and High QC samples at room temperature for a duration equal to or greater than the expected sample handling time before analysis.

    • Long-Term Stability: Store Low and High QC samples at the intended storage temperature (e.g., -70°C) for a period that meets or exceeds the time from sample collection to analysis.

    • Stock Solution & Post-Preparative Stability: Evaluate the stability of the analyte in its stock solution and in the final extracted samples in the autosampler.

  • Acceptance Criteria:

    • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Performance Comparison: LC-MS/MS vs. Alternatives

For a novel small molecule like methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate, LC-MS/MS is the superior choice. While other methods exist, they lack the combined specificity and sensitivity required for robust biomarker quantification in complex biological matrices.

ParameterLC-MS/MSHPLC-UVLigand Binding Assay (LBA)
Specificity Very High (based on mass-to-charge ratio and fragmentation)Low to Moderate (relies on chromatographic retention time only)High (relies on antibody-antigen binding)
Sensitivity Very High (pg/mL to fg/mL)Low (ng/mL to µg/mL)Very High (pg/mL)
Applicability Broad (most small molecules)Limited (requires a chromophore)Limited (requires specific antibody generation)
Matrix Effect Must be evaluated and mitigated Moderate High (non-specific binding, cross-reactivity)
Development Time Moderate Short Long (requires antibody development)

Causality: The high specificity of LC-MS/MS stems from its ability to use two stages of mass filtering (tandem mass spectrometry). The first mass spectrometer selects the parent ion of our target molecule, and the second analyzes the specific fragment ions produced after collision-induced dissociation. This "mass fingerprint" is unique to the analyte, minimizing the risk of interference from other compounds, a significant advantage over HPLC-UV which relies solely on retention time and UV absorbance.[14] While LBAs offer high sensitivity, the lengthy and costly process of generating a highly specific monoclonal antibody for a novel small molecule makes it impractical for most research and early development applications.

Conclusion and Best Practices

The validation of an LC-MS/MS biomarker assay is a rigorous, multi-faceted process that is essential for generating reliable and defensible data in drug development. For a novel small molecule such as methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate, the unparalleled specificity and sensitivity of LC-MS/MS make it the definitive analytical choice.

Adherence to the harmonized principles outlined in the ICH M10 guideline is not merely a regulatory hurdle; it is a commitment to scientific integrity.[2][3] By systematically evaluating parameters from selectivity to stability, researchers can ensure their bioanalytical method is robust, reliable, and fit-for-purpose, ultimately supporting critical decisions in the advancement of new therapies and diagnostics.

References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Future Science. [Link]

  • Bioanalytical method validation and study sample analysis. Progress. [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies?. Patsnap Synapse. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • ICH M10 guideline on bioanalytical method validation and study sample analysis. Bioanalysis Zone. [Link]

  • bioanalytical method validation and study sample analysis m10. International Council for Harmonisation (ICH). [Link]

  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis Zone. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. National Institutes of Health (NIH). [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. American Association of Pharmaceutical Scientists (AAPS). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Biomarker Assay Validation by Mass Spectrometry. Springer. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Biomarker Assay Validation by Mass Spectrometry. PubMed. [Link]

  • Challenges of validating small molecule LC-MS/MS biomarker methods. European Bioanalysis Forum. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. FyoniBio. [Link]

  • Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects. National Institutes of Health (NIH). [Link]

  • Challenges in Small-Molecule Quantitation by Mass Spectrometry. Spectroscopy Online. [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Royal Society of Chemistry. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Bioanalysis Zone. [Link]

  • Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate. National Institutes of Health (NIH). [Link]

  • Supporting Information. Centers for Disease Control and Prevention (CDC). [Link]

  • Methyl 4-methoxybenzoate. SIELC Technologies. [Link]

  • METHYL 2-((3,6-DICHLORO-2-METHOXYBENZOYL)AMINO)BENZOATE — Chemical Substance Information. NextSDS. [Link]

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Safety & Regulatory Compliance

Safety

methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate proper disposal procedures

As a Senior Application Scientist, I have designed this operational guide to provide researchers, chemists, and drug development professionals with the definitive protocols for handling and disposing of methyl 4-[(3,6-di...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to provide researchers, chemists, and drug development professionals with the definitive protocols for handling and disposing of methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate .

Because this compound features a heavily chlorinated aromatic system (a derivative of 3,6-dichloro-2-methoxybenzoic acid), it cannot be treated as standard organic waste. Improper disposal or low-temperature combustion of ortho-chlorinated methoxybenzenes risks the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). This guide establishes a self-validating, causality-driven system for laboratory safety and environmental compliance.

Part 1: Chemical Profiling & Risk Assessment

To effectively manage a chemical, you must first understand how its molecular architecture dictates its physical behavior and regulatory classification. The presence of two chlorine atoms on the aromatic ring strictly categorizes this compound as Halogenated Organic Waste [1].

Table 1: Physicochemical & Regulatory Profile

ParameterValue / Classification
IUPAC Name methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate
Molecular Weight 354.2 g/mol [2]
Molecular Formula C16H13Cl2NO4[2]
Waste Category Halogenated Organic Waste[1]
EPA Regulatory Framework 40 CFR Part 268 (Land Disposal Restrictions)[3]
Primary Disposal Method High-Temperature Incineration (>1100°C) with Caustic Scrubbing[4]

Causality Insight: Halogens act as radical scavengers during combustion. If this compound is mixed with non-halogenated waste and burned in a standard incinerator, the chlorines will lower the flame temperature, leading to incomplete combustion. This necessitates segregation into dedicated halogenated waste streams destined for specialized rotary kiln or liquid injection incinerators equipped with caustic scrubbers to neutralize the resulting hydrogen chloride (HCl) gas[4].

Part 2: Experimental Workflow & Waste Segregation

The following diagram maps the lifecycle of the compound from reagent preparation through assay execution, highlighting the critical divergence points for solid and liquid halogenated waste streams.

WasteFlow Start Methyl 4-[(3,6-dichloro-2- methoxybenzoyl)amino]benzoate Prep Sample Preparation (Dissolution in DMSO/DCM) Start->Prep Weigh & Dissolve SolidWaste Solid Waste (Tips, Tubes, Powders) Start->SolidWaste Spills / Excess Assay In Vitro / Analytical Assay Prep->Assay Aliquot Prep->SolidWaste Contaminated Consumables Assay->SolidWaste Plates / Vials LiquidWaste Liquid Waste (Solvent Mixtures) Assay->LiquidWaste Spent Reagents HaloSolid Halogenated Solid Waste Container SolidWaste->HaloSolid Segregate HaloLiquid Halogenated Liquid Waste Carboy LiquidWaste->HaloLiquid Segregate Incineration High-Temperature Incineration (>1100°C) + Caustic Scrubbing HaloSolid->Incineration EPA Compliant Disposal HaloLiquid->Incineration EPA Compliant Disposal

Workflow and segregation pathway for halogenated organic waste management.

Part 3: Standard Operating Procedure (SOP): Disposal Protocols

Every protocol below is designed as a self-validating system . By observing specific physical cues during the procedure, you can verify that the operation is proceeding safely and correctly.

Protocol A: Liquid Waste Management (Solvent Mixtures)

When the compound is dissolved in solvents (e.g., DMSO, Dichloromethane, or Methanol) for assays, the entire resulting mixture must be treated as halogenated waste[1].

  • Step 1: Verify Chemical Compatibility

    • Action: Ensure the waste carboy does not contain strong acids, bases, or oxidizing agents (e.g., peroxides, nitric acid) before adding your organic mixture[1].

    • Causality: Mixing halogenated organics with strong oxidizers or inorganic bases can trigger exothermic reactions or generate toxic, pressurized gases.

    • Validation: A safe transfer will remain thermally neutral. If the solution turns cloudy, bubbles, or generates heat upon addition, stop immediately—this indicates a dangerous cross-reaction.

  • Step 2: Transfer to Segregated Containment

    • Action: Pour the spent reagent into a green-labeled (or institutionally designated) "Halogenated Organic Waste" HDPE carboy[1].

    • Causality: High-Density Polyethylene (HDPE) provides superior chemical resistance to halogenated solvents compared to standard plastics, preventing container degradation and leaks.

  • Step 3: Comprehensive Labeling

    • Action: Update the composite waste log immediately. Write the exact mass or volume ratio of the constituents (e.g., "DMSO 99%, Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate <1%")[1].

    • Causality: Waste disposal facilities calculate the required incineration temperature and scrubber capacity based on the exact chlorine load derived from these logs[4].

Protocol B: Solid Waste Management (Powders & Consumables)

Unused compound, contaminated pipette tips, weigh boats, and bench paper cannot go into standard biohazard or municipal trash.

  • Step 1: Primary Containment

    • Action: Collect all contaminated solids in a puncture-resistant, sealable container lined with a chemically compatible waste bag.

    • Causality: Puncture-resistant containers prevent contaminated sharps (like pipette tips) from breaching the barrier and exposing personnel during transit.

  • Step 2: Regulatory Labeling & Submission

    • Action: Label the container explicitly as "Solid Halogenated Organic Waste - Toxic" and submit for High-Temperature Incineration (HTI).

    • Validation: The container should be fully sealed with no powder residue on the exterior. Wipe the exterior with a solvent-dampened cloth to validate cleanliness before transport.

Part 4: Emergency Spill Response & Decontamination

In the event of an accidental release of the pure powder, immediate and controlled action is required to prevent aerosolization and inhalation.

  • Step 1: Isolate and Don PPE

    • Action: Evacuate the immediate 2-meter radius. Don double nitrile gloves, safety goggles, a lab coat, and an N95/P100 particulate respirator.

    • Causality: Physical disturbance of the fine powder can aerosolize the chlorinated particulate, leading to rapid inhalation exposure.

    • Validation: A properly secured area will have zero foot traffic, and the responder will not detect any chemical odor or dust irritation.

  • Step 2: Dampen and Contain (Do NOT Dry Sweep)

    • Action: Cover the spilled powder with damp absorbent pads (using water or a low-volatility solvent like polyethylene glycol).

    • Causality: Dry sweeping generates static electricity and mechanical lift, aerosolizing the powder. Dampening the powder increases its mass and cohesiveness, locking it to the surface.

    • Validation: The powder will clump and adhere to the pad without forming visible dust clouds.

  • Step 3: Decontamination and Waste Segregation

    • Action: Wipe the area inward from the edges. Wash the surface with a small amount of methanol to dissolve residual traces, followed by soap and water. Place all cleanup materials into the Solid Halogenated Waste container.

    • Causality: Contaminated pads now carry the chlorinated payload and must be subjected to the same as the pure chemical to prevent environmental contamination[4].

References

  • National Center for Biotechnology Information (PubChem). "Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate - Compound Summary." U.S. National Library of Medicine. URL:[Link]

  • Bucknell University Environmental Health and Safety. "Hazardous Waste Segregation Guidelines." URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." National Service Center for Environmental Publications (NSCEP). URL: [Link]

  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." U.S. Government Publishing Office. URL:[Link]

Sources

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